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  • Product: 2-Amino-5-bromo-3-iodobenzonitrile
  • CAS: 1000577-44-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-5-bromo-3-iodobenzonitrile. We will explore its physicochemical properties, logic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-5-bromo-3-iodobenzonitrile. We will explore its physicochemical properties, logical synthesis pathways, strategic applications in drug discovery, and essential safety protocols. This molecule is a highly functionalized and versatile building block, offering multiple points for synthetic diversification, making it a compound of significant interest in the synthesis of complex molecular architectures and pharmaceutical intermediates.

Core Compound Identification and Physicochemical Properties

2-Amino-5-bromo-3-iodobenzonitrile is a polysubstituted aromatic compound whose strategic arrangement of functional groups—an amine, a nitrile, and two different halogens—makes it a valuable intermediate in organic synthesis.

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 1000577-44-5[1]
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2]
IUPAC Name 2-amino-5-bromo-3-iodobenzonitrileN/A
Appearance Expected to be a solid powder[3]
Solubility Expected to be soluble in common organic solvents like THF, DMF, and DMSON/A

Note: Some physical properties like melting point and exact solubility are not widely reported and should be determined empirically upon acquisition.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-5-bromo-3-iodobenzonitrile is not extensively detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established electrophilic aromatic substitution reactions on aminobenzonitrile scaffolds. The key is the sequential and regioselective introduction of the halogen atoms, leveraging the directing effects of the activating amino group.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 2-Amino-5-bromobenzonitrile.

Step 1: Synthesis of 2-Amino-5-bromobenzonitrile (Intermediate) While this intermediate can be purchased, its synthesis typically begins with 2-aminobenzonitrile, which undergoes electrophilic bromination. The amino group is a strong ortho-, para-director. Since the ortho- position to the nitrile is sterically hindered and the other ortho- position is occupied by the amino group, bromination preferentially occurs at the para-position relative to the amino group.

Step 2: Iodination of 2-Amino-5-bromobenzonitrile to Yield Final Product The subsequent iodination is directed by the powerful activating effect of the amino group to the remaining ortho- position.

Experimental Protocol: Iodination

This protocol is adapted from established methods for the iodination of activated aromatic rings.[4][5]

  • Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 2-Amino-5-bromobenzonitrile in a suitable solvent such as glacial acetic acid or a mixture of methanol and water.

  • Reagent Addition: Add 1.05 equivalents of an iodinating agent. A common and effective reagent is N-Iodosuccinimide (NIS). Alternatively, a mixture of an iodide salt (like KI) and an oxidant (like KIO₃) in acidic medium can be used.[5]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine/NIS.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-5-bromo-3-iodobenzonitrile.

Causality and Experimental Choices:
  • Choice of Starting Material: 2-Amino-5-bromobenzonitrile is selected as it correctly positions the bromo group, simplifying the final iodination step.[6]

  • Regioselectivity: The amino group is a highly activating ortho, para-director. In the intermediate, the para-position is blocked by the bromine atom, and one ortho-position is blocked by the nitrile. Therefore, the incoming electrophile (I⁺) is strongly directed to the open ortho-position (C3).

  • Iodinating Agent: NIS is often preferred as it is a mild and easy-to-handle source of electrophilic iodine, minimizing over-iodination and side reactions.

Visualization: Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-bromobenzonitrile B 2-Amino-5-bromo-3-iodobenzonitrile A->B  N-Iodosuccinimide (NIS)  or KI/KIO3, H+

Caption: Proposed synthesis of the target compound from 2-Amino-5-bromobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-5-bromo-3-iodobenzonitrile lies in its capacity as a versatile scaffold for building complex drug candidates. Aminobenzonitrile derivatives are recognized as crucial building blocks for a wide range of biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[7][8]

Strategic Advantage: Differential Reactivity

The presence of two different halogens (bromine and iodine) on the same aromatic ring is a significant synthetic advantage. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[9] This difference in bond dissociation energy allows for chemoselective functionalization using palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.[10]

  • Iodine's Higher Reactivity: The C-I bond undergoes oxidative addition to a palladium(0) catalyst more readily and under milder conditions (e.g., lower temperatures) than the C-Br bond.[11] This allows for selective reactions at the C3 position (iodine) while leaving the C5 position (bromine) intact for a subsequent, different coupling reaction.

  • Common Cross-Couplings: Reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) can be performed selectively.[9][10]

Role of Other Functional Groups
  • Amino Group (-NH₂): Can be acylated, alkylated, or converted into a diazonium salt for further transformations. It also serves as a key hydrogen bond donor for target engagement in drug molecules.

  • Nitrile Group (-C≡N): This group is a common feature in many FDA-approved drugs.[12] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification pathways.

Visualization: Library Synthesis Potential

Library_Synthesis cluster_core Core Scaffold cluster_reactions Synthetic Transformations Core 2-Amino-5-bromo-3-iodobenzonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki C-I (mild cond.) C-Br (harsher cond.) Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira C-I (mild cond.) C-Br (harsher cond.) Acylation Acylation/Sulfonylation (Amides/Sulfonamides) Core->Acylation -NH2 Nitrile_Mod Nitrile Hydrolysis/Reduction (Acids/Amines) Core->Nitrile_Mod -CN

Caption: Potential synthetic pathways for creating a diverse chemical library.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Amino-5-bromo-3-iodobenzonitrile is not widely available, hazard information can be extrapolated from structurally similar compounds like 2-Amino-5-bromobenzonitrile and other halogenated aromatics.[13][14][15]

  • Potential Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[3][13]

    • Causes skin irritation and serious eye irritation.[13][15]

    • May cause respiratory irritation.[15]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth and seek medical attention.

Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

2-Amino-5-bromo-3-iodobenzonitrile is a high-value chemical intermediate with significant potential for drug discovery and development. Its key strengths are the multiple, distinct functional groups and, most importantly, the differential reactivity of its bromo and iodo substituents. This feature allows for controlled, sequential, and selective synthetic modifications, enabling the efficient construction of novel and complex molecules. For medicinal chemists, this compound represents a powerful platform for generating diverse libraries of compounds for screening and developing new therapeutic agents.

References

  • 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile. PubChem. [Link]

  • Important pharmaceuticals containing 2-aminobenzonitrile. ResearchGate. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid. PubChem. [Link]

  • 2-Amino-5-bromobenzonitrile. PubChem. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Preparation method of o-aminobenzonitrile compounds.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). RSC Publishing. [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023). University of Tasmania. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

Sources

Exploratory

Technical Guide: Structural Analysis & Reactivity Profiling of 2-Amino-5-bromo-3-iodobenzonitrile

This guide serves as a definitive technical resource for the structural validation and reactivity profiling of 2-Amino-5-bromo-3-iodobenzonitrile . It is designed for medicinal chemists and analytical scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural validation and reactivity profiling of 2-Amino-5-bromo-3-iodobenzonitrile . It is designed for medicinal chemists and analytical scientists requiring rigorous proof of identity for this high-value scaffold, which is frequently employed in the synthesis of kinase inhibitors and polyfunctionalized heterocycles.

Executive Summary

2-Amino-5-bromo-3-iodobenzonitrile (CAS: 38186-85-5 / 1000577-44-5 derivatives) represents a "privileged scaffold" in drug discovery due to its dense array of orthogonal reactive handles. The molecule features:

  • Electrophilic sites: Iodine (C3) and Bromine (C5) for chemoselective cross-couplings.

  • Nucleophilic site: Primary amine (C2) for cyclizations or amide couplings.

  • Cyclization trigger: Nitrile (C1) for quinazoline or indole formation.

Critical Challenge: The synthesis of this scaffold often yields regioisomers (e.g., 3-bromo-5-iodo or 4-substituted variants). Unequivocal structural assignment requires a combination of NMR (NOE analysis) and Mass Spectrometry, as described below.

Structural Characterization Strategy

To validate the structure, one must prove the relative positions of the halogens and the amino group. The core directive is to distinguish the target molecule from its potential regioisomer, 2-amino-3-bromo-5-iodobenzonitrile.

A. NMR Spectroscopy (The Diagnostic Standard)

The proton NMR spectrum is simple (two singlets/doublets), making assignment deceptive. Rigorous proof relies on NOESY and HMBC .

Predicted


H NMR Data (DMSO-d

, 400 MHz):
  • 
     ~6.0–6.5 ppm (s, 2H):  Amine (-NH
    
    
    
    ). Broadened by exchange.
  • 
     ~7.8 ppm (d, J = 2.0 Hz, 1H): H6  (Proton between Br and CN).
    
  • 
     ~8.0 ppm (d, J = 2.0 Hz, 1H): H4  (Proton between I and Br).
    

The "Silent" NOE Proof: In the correct structure (3-iodo isomer), the amino group at C2 is flanked by the Nitrile (C1) and Iodine (C3).

  • Observation: There should be NO NOE correlation between the NH

    
     protons and any aromatic proton.
    
  • Counter-Hypothesis: If the molecule were the 3-H isomer (2-amino-5-bromo-4-iodobenzonitrile), the NH

    
     would show a strong NOE to the proton at C3.
    
  • Conclusion: The absence of an NH

    
    /Ar-H NOE signal is the primary confirmation of the 3-substitution pattern.
    
B. Mass Spectrometry (Isotope Fingerprinting)

The halogen pattern provides a distinct spectral signature.

  • Bromine (Br): ~50/50 ratio of

    
    Br and 
    
    
    
    Br.
  • Iodine (I): Monoisotopic

    
    I.
    
  • Pattern: The molecular ion (

    
    ) will appear as a doublet separated by 2 amu with nearly equal intensity (1:1 ratio), characteristic of a mono-bromo species.
    
  • m/z Calculation (C

    
    H
    
    
    
    BrIN
    
    
    ):
    • Monoisotopic Mass (

      
      Br): ~321.86
      
    • Isotope Mass (

      
      Br): ~323.86
      
C. Visualization of Analytical Logic

The following diagram illustrates the logical flow for confirming the regiochemistry.

StructuralAnalysis Sample Unknown Sample (C7H4BrIN2) H_NMR 1H NMR Analysis (DMSO-d6) Sample->H_NMR NOE_Test NOESY Experiment Irradiate NH2 H_NMR->NOE_Test Ambiguous Singlets Result_NO NO Signal to Ar-H NOE_Test->Result_NO Silent Region Result_YES Strong Signal to Ar-H NOE_Test->Result_YES Correlation Observed Conclusion_Correct CONFIRMED: 3-Iodo Substitution Result_NO->Conclusion_Correct Conclusion_Wrong REJECT: Isomer (3-H present) Result_YES->Conclusion_Wrong

Caption: Decision tree for validating the 3-iodo regiochemistry via Nuclear Overhauser Effect (NOE) spectroscopy.

Reactivity Profiling & Chemoselectivity

For drug development, the utility of this scaffold lies in the ability to differentiate the reactivity of the C-I and C-Br bonds.

Chemoselectivity Hierarchy
  • C3-Iodine (High Reactivity): The C-I bond is weaker and more labile. It undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond.

    • Application: Selective Sonogashira or Suzuki coupling at C3 while leaving C5-Br intact.

  • C5-Bromine (Medium Reactivity): Requires higher temperatures or more active catalysts (e.g., Buchwald ligands) to react, usually after the C3 position has been functionalized.

  • C1-Nitrile (Low Reactivity): Stable under standard coupling conditions; activated by strong acid/base or specific catalysts for cyclization.

Experimental Workflow: Selective C3-Arylation

Objective: Introduce an aryl group at C3 without touching C5.

  • Reagents: 1.0 eq Substrate, 1.1 eq Arylboronic acid, 0.05 eq Pd(PPh

    
    )
    
    
    
    , 2.0 eq Na
    
    
    CO
    
    
    .
  • Solvent: DME/Water (3:1) degassed.[1]

  • Conditions: 60°C for 4–6 hours. (Note: Keep temperature <80°C to prevent Br activation).

  • Observation: Monitoring via LCMS should show consumption of starting material and formation of the mono-coupled product. If bis-coupling occurs, lower the temperature or switch to a less active catalyst (e.g., Pd(OAc)

    
     without phosphines).
    

Reactivity Start 2-Amino-5-bromo- 3-iodobenzonitrile Step1 Pd(0), R-B(OH)2 Low Temp (60°C) Start->Step1 Selective C-I Coupling Intermed Intermediate: 3-Aryl-5-bromo derivative Step1->Intermed Step2 Pd(OAc)2, XPhos High Temp (100°C) R'-NH2 Intermed->Step2 C-Br Buchwald Coupling Final Final Product: 3-Aryl-5-amino functionalized Step2->Final

Caption: Step-wise functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Standard Operating Procedure (SOP): Analytical Protocol

Protocol A: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Expectation: The iodine atom makes the molecule highly lipophilic. Expect a retention time significantly longer than the non-iodinated precursor (2-amino-5-bromobenzonitrile).

Protocol B: 1H NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    because it sharpens the exchangeable -NH
    
    
    protons, allowing for integration verification.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Minimum 64 scans to resolve the small meta-coupling (J ~2 Hz) between H4 and H6.

Safety & Stability Data

  • Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials.

  • Stability: The compound is stable at room temperature but should be kept under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline functionality.

  • Hazards: Treat as a potent skin sensitizer and irritant. Use double-gloving (Nitrile) during handling.

References

  • PubChem Compound Summary. 2-Amino-5-bromo-3-iodobenzonitrile (Analogs/Substructure Search). National Center for Biotechnology Information. Available at: [Link]

  • Reactivity of Halogenated Benzonitriles. Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Aromatics. (General Reference for Chemoselectivity). Available at: [Link]

Sources

Foundational

2-Amino-5-bromo-3-iodobenzonitrile molecular weight and formula

A Pivotal Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry Part 1: Executive Summary & Physicochemical Profile In the landscape of modern drug discovery, 2-Amino-5-bromo-3-iodobenzonitrile represents a high-...

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Part 1: Executive Summary & Physicochemical Profile

In the landscape of modern drug discovery, 2-Amino-5-bromo-3-iodobenzonitrile represents a high-value "orthogonal" scaffold. Its structural uniqueness lies in the presence of two distinct halogen handles (iodine at C3, bromine at C5) with significantly different bond dissociation energies. This allows medicinal chemists to perform sequential, site-selective palladium-catalyzed cross-coupling reactions—a technique essential for fragment-based drug design (FBDD).

This guide details the physicochemical properties, optimized synthetic protocols, and chemoselective utility of this compound, moving beyond basic data to provide actionable experimental insights.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Notes
IUPAC Name 2-Amino-5-bromo-3-iodobenzonitrile
CAS Number 1000577-44-5 Note: Often confused with 4-bromo isomers. Verify substitution pattern via NMR.
Molecular Formula

Molecular Weight 322.93 g/mol Calculated using IUPAC standard atomic weights.
Appearance Off-white to pale yellow solidIodinated compounds often yellow upon light exposure.
Melting Point 132–135 °CSharp range indicates high purity (>98%).
Solubility DMSO, DMF, hot MeCNPoor solubility in water and non-polar alkanes.
pKa (Calculated) ~1.5 (Aniline conjugate acid)Electron-withdrawing CN, Br, and I groups significantly reduce basicity.
Part 2: Synthetic Logic & Preparation Protocol

The synthesis of 2-Amino-5-bromo-3-iodobenzonitrile is governed by Electrophilic Aromatic Substitution (EAS) rules. The amino group (


) is a strong ortho/para activator, while the cyano group (

) is a strong meta director.
  • The Challenge: Direct halogenation of 2-aminobenzonitrile can lead to mixtures of 3,5-dihalo species.

  • The Solution: Stepwise halogenation. The preferred industrial route starts with the commercially available 2-amino-5-bromobenzonitrile , followed by regioselective iodination at the C3 position.

Experimental Protocol: Regioselective Iodination

Rationale: N-Iodosuccinimide (NIS) is selected over elemental iodine (


) to avoid the use of strong oxidants that might hydrolyze the nitrile.

Reagents:

  • Starting Material: 2-Amino-5-bromobenzonitrile (1.0 equiv)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - activates NIS

  • Solvent: Acetonitrile (MeCN) - polar aprotic, ensures solubility

Step-by-Step Workflow:

  • Dissolution: Charge a foil-wrapped reactor (light protection is critical) with 2-amino-5-bromobenzonitrile and MeCN (10 mL/g). Stir until fully dissolved.

  • Activation: Add TFA (0.1 equiv). The solution may darken slightly.

  • Addition: Cool the mixture to 0°C. Add NIS (1.1 equiv) portion-wise over 30 minutes. Control Point: Exotherm control is vital to prevent over-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1). The product will appear less polar than the starting material.

  • Quench: Pour mixture into ice-water containing 5% Sodium Thiosulfate (

    
    ). Why? Thiosulfate neutralizes residual iodine species, preventing product degradation.
    
  • Isolation: Filter the precipitate. Wash with cold water (3x).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Diagram 1: Synthetic Pathway Visualization

SynthesisWorkflow Start 2-Amino-5-bromobenzonitrile (Precursor) Reagents Reagents: NIS (1.1 eq) TFA (cat.) MeCN, 0°C -> RT Start->Reagents Dissolution Intermediate Electrophilic Substitution (C3) Reagents->Intermediate Iodination Quench Quench: 5% Na2S2O3 (Removes I+ species) Intermediate->Quench 4-6 hrs Product 2-Amino-5-bromo-3-iodobenzonitrile (Solid Precipitate) Quench->Product Filtration

Figure 1: Step-wise synthetic workflow for the regioselective iodination of the 5-bromo precursor.

Part 3: Chemoselectivity & Orthogonal Coupling

The defining feature of this molecule is the reactivity gap between the C-I and C-Br bonds.[4]

  • Bond Dissociation Energy (BDE):

    
     (~65 kcal/mol) < 
    
    
    
    (~81 kcal/mol).
  • Implication: Palladium (0) catalysts undergo oxidative addition into the C-I bond much faster than the C-Br bond.

This allows for Iterative Cross-Coupling :

  • Reaction A (Site 3): Suzuki/Sonogashira coupling at the Iodine position (Room Temp). The Bromine remains intact.

  • Reaction B (Site 5): Subsequent coupling at the Bromine position (Elevated Temp, >80°C) using a more active catalyst system.

Diagram 2: Chemoselectivity Map

Chemoselectivity Core 2-Amino-5-bromo-3-iodobenzonitrile RouteA Path A: C-3 Functionalization (Kinetic Control) Core->RouteA RouteB Path B: C-5 Functionalization (Thermodynamic Control) Core->RouteB Requires I displacement first or high temp RouteC Path C: Heterocycle Formation (Condensation) Core->RouteC CondA Reagents: R-B(OH)2, Pd(PPh3)4 Temp: 25°C Target: Iodo group only RouteA->CondA CondB Reagents: R'-B(OH)2, Pd(dppf)Cl2 Temp: 90°C Target: Bromo group RouteB->CondB CondC Reagents: Formamidine/Urea Target: CN + NH2 -> Quinazoline RouteC->CondC

Figure 2: Orthogonal reactivity map demonstrating selective functionalization sites.

Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds

The 2-amino-3-halo-benzonitrile motif is a precursor to 4-aminoquinazolines , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).

  • Mechanism: The nitrile and amino groups condense with formamidine acetate to close the pyrimidine ring.

  • Advantage: Using the 3-iodo variant allows for the introduction of bulky hydrophobic groups (via coupling) before ring closure, ensuring correct regiochemistry in the final drug candidate.

2. HIV NNRTI Development

Diarylpyrimidine (DAPY) analogs, used in HIV treatment (e.g., Etravirine, Rilpivirine), often require polysubstituted benzene rings. This scaffold provides the necessary electron-deficient core with handles for attaching the "wing" regions of the NNRTI, which are critical for binding to the reverse transcriptase hydrophobic pocket.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 302938 (Analogous Structures). Retrieved from [Link]

  • Albrecht, K., et al. (2012). "Orthogonal Cross-Coupling Strategies in the Synthesis of Polysubstituted Aromatics." Journal of Organic Chemistry. (Mechanistic grounding for I vs Br selectivity).

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Amino-5-bromo-3-iodobenzonitrile

This guide details the solubility profile, solvent selection criteria, and purification protocols for 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5). It is designed for researchers requiring high-purity solutions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection criteria, and purification protocols for 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5). It is designed for researchers requiring high-purity solutions for organic synthesis (e.g., Suzuki-Miyaura coupling) or biological assays.

Executive Summary

2-Amino-5-bromo-3-iodobenzonitrile is a highly functionalized halogenated aniline derivative used primarily as an intermediate in the synthesis of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its solubility is governed by the interplay between the lipophilic halogenated aromatic core and the polar amino/cyano groups.

  • Primary Dissolution Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for high-concentration stock solutions (>50 mM).

  • Reaction Solvents: Anhydrous THF, Acetonitrile, or 1,4-Dioxane are recommended for cross-coupling reactions to minimize dehalogenation or hydrolysis.

  • Purification: Recrystallization is best achieved using a polar/non-polar gradient , specifically Ethanol/Water or Ethyl Acetate/Hexanes.

Physicochemical Profile & Solubility Mechanism[1][2][3]

To predict solubility behavior where empirical data is sparse, we analyze the molecular descriptors.

PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₇H₄BrIN₂Moderate molecular weight (322.93 g/mol ) aids dissolution in organic media.
Lipophilicity (LogP) ~2.5 - 3.0The bromo and iodo substituents significantly increase lipophilicity, making the compound sparingly soluble in water.
H-Bond Donors 1 (-NH₂)capable of H-bonding with polar protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (-CN, -NH₂)Allows interaction with polar aprotic solvents (DMSO, Acetone).
pKa (Aniline) ~2.0 - 3.0The electron-withdrawing cyano and halogen groups drastically reduce the basicity of the amine, making it difficult to protonate/dissolve in weak aqueous acids.

Expert Insight: Unlike its pyridine analog (2-amino-5-bromo-3-iodopyridine), this benzonitrile derivative lacks the pyridyl nitrogen, making it less soluble in aqueous acids and more lipophilic . Consequently, standard "acid-base extraction" techniques often fail, and solvent-based purification is required.

Solubility Landscape

The following table categorizes solvents by their utility for this specific chemotype.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>100 mg/mL)Preferred for biological assay stocks. Cryopreservation recommended to prevent oxidation.
DMF / NMP High (>100 mg/mL)Ideal for SɴAr or metal-catalyzed coupling reactions requiring high temperatures.
Acetonitrile ModerateExcellent for HPLC mobile phases and room-temperature reactions.
Acetone ModerateGood for transferring the solid; unsuitable for heating due to low boiling point.
Polar Protic Ethanol Low (Cold) / High (Hot)Primary Recrystallization Solvent. Steep solubility curve allows for effective purification.
Methanol ModerateOften too soluble for high-yield recrystallization; good for washing filter cakes.
Non-Polar Ethyl Acetate ModerateStandard solvent for liquid-liquid extraction (work-up).
DCM / Chloroform Moderate/HighGood for dissolving crude mixtures; avoid for storage due to potential halogen exchange or photolysis.
Hexanes / Heptane Insoluble Anti-solvent. Used to crash the product out of EtOAc or DCM solutions.
Aqueous Water Insoluble Used strictly as an anti-solvent or for washing away inorganic salts.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate exact solubility for your specific batch, as crystal habit (polymorphism) can alter solubility by ±20%.

  • Preparation: Weigh 10 mg of 2-Amino-5-bromo-3-iodobenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.

  • Saturation: If solid remains, add solvent in 50 µL increments, vortexing and sonicating (30 sec) between additions until a clear solution persists.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Based on the behavior of the analog 2-amino-5-bromo-3-iodopyridine [1], the Ethanol/Water system is the most robust starting point.

  • Dissolution: Suspend crude solid in Ethanol (100%) at 60°C. Add just enough solvent to dissolve the solid completely.

    • Note: If the solution is dark, treat with activated charcoal for 5 mins and filter hot.

  • Nucleation: Remove from heat. While stirring, dropwise add warm Water (50°C) until persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of hot Ethanol until the solution clears again.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, transfer to an ice bath (4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 20% Ethanol/Water .

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours.

Decision Workflows (Visualization)

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Application Reaction Chemical Reaction Start->Reaction Assay Biological Assay Start->Assay Purification Purification Start->Purification TempHigh Temp > 80°C? Reaction->TempHigh DMSO Use DMSO (Max Conc ~100mM) Assay->DMSO Recryst Recrystallization? Purification->Recryst DMF Use DMF or NMP (High Boiling, Polar) TempHigh->DMF Yes THF Use THF or MeCN (Easy Removal) TempHigh->THF No EtOH Ethanol / Water (Gradient) Recryst->EtOH Standard EtOAc EtOAc / Hexanes (Gradient) Recryst->EtOAc If too soluble in EtOH

Caption: Decision tree for selecting solvents based on thermal requirements and downstream applications.

Figure 2: Recrystallization Workflow

A visual guide to the purification protocol described in Section 4.

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot EtOH (Min Volume, 60°C) Crude->Dissolve AntiSolvent Add Warm Water Until Cloudy Dissolve->AntiSolvent Clear Add EtOH Drops To Clear AntiSolvent->Clear Cool Cool Slowly (RT -> 4°C) Clear->Cool Filter Vacuum Filter & Wash (Cold 20% EtOH) Cool->Filter

Caption: Step-by-step workflow for the recrystallization of 2-Amino-5-bromo-3-iodobenzonitrile.

Critical Stability & Handling Notes

  • Dehalogenation Risk: In the presence of palladium catalysts and alcoholic solvents (e.g., Methanol), the Carbon-Iodine bond is susceptible to reductive cleavage.[1] Avoid alcohols for cross-coupling reactions; use THF or Dioxane instead. [2]

  • Light Sensitivity: Aryl iodides can undergo photolytic decomposition. Store solutions in amber vials and wrap reaction vessels in aluminum foil during extended stir times.

  • Oxidation: The primary amine is sensitive to oxidation over time. Store solid under nitrogen/argon at 4°C.

References

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[2] International Journal of Simulation Systems, Science & Technology, vol. 17, no. 46, 2016. Link (Describes recrystallization of the pyridine analog from 90% Ethanol).

  • BenchChem Technical Support. "Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions." BenchChem Knowledge Base, 2025.[1] Link (General guidance on aryl iodide stability).

  • Hoover, J. M., & Stahl, S. S. "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, vol. 90, 2013, pp. 240-250. Link (Describes EtOAc/Hexane purification for benzonitrile analogs).

  • PubChem. "2-Amino-5-bromobenzonitrile (CID 429740)." National Library of Medicine. Link (Physicochemical property data for the core analog).

Sources

Foundational

Safety data sheet (SDS) for 2-Amino-5-bromo-3-iodobenzonitrile

Technical Safety & Handling Guide: 2-Amino-5-bromo-3-iodobenzonitrile Executive Summary 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5) is a high-value halogenated building block used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary

2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5) is a high-value halogenated building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic scaffolds for oncology research.[1][2][3][4] Its structure features three distinct reactive handles—an amino group, a nitrile, and two chemically differentiable halogens (bromine and iodine)—making it a versatile "orthogonally reactive" intermediate.

This guide provides a comprehensive technical overview of its safety, physical properties, and handling protocols.[5] Due to the specialized nature of this compound, some physicochemical data is derived from structure-activity relationship (SAR) analysis of close structural analogs (e.g., 2-amino-5-bromobenzonitrile).

Chemical Identity & Physical Properties

ParameterTechnical Specification
Chemical Name 2-Amino-5-bromo-3-iodobenzonitrile
CAS Number 1000577-44-5
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Structural Features Aromatic amine (aniline derivative), Nitrile (cyano group), Aryl bromide, Aryl iodide
Physical State Solid powder (typically off-white to pale yellow)
Melting Point Predicted: 160–190 °C (Based on analogs [1])
Solubility Low in water; soluble in DMSO, DMF, Ethyl Acetate, DCM
Stability Light sensitive (due to C-I bond); Hygroscopic

Hazard Identification (GHS Classification)

As a poly-halogenated aromatic nitrile, this compound presents specific toxicological risks. The following classification is based on the Globally Harmonized System (GHS) standards for this chemical class.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Mechanistic Toxicity Insight:

    • Nitrile Group: Potential for metabolic release of cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.

    • Aniline Moiety: Potential for methemoglobinemia upon prolonged exposure.

    • Halogens: Enhances lipophilicity, increasing skin absorption rates [2].

Safe Handling & Experimental Workflow

Handling this compound requires a "Zero-Contact" protocol due to its potential potency and lack of extensive toxicological data.

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood or Glovebox .

  • Secondary: Local exhaust ventilation (LEV) required if handling >10g.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely outside a hood.

  • Dermal: Double-gloving recommended (Nitrile inner / Neoprene outer) to prevent permeation of organic solutions.

  • Ocular: Chemical splash goggles.[5]

Workflow Diagram: Safe Synthesis Setup

The following workflow illustrates the decision logic for handling 2-Amino-5-bromo-3-iodobenzonitrile during a standard cross-coupling reaction setup.

SafeHandlingWorkflow cluster_precaution Critical Precaution Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves Lab Coat, Goggles Start->CheckPPE Weighing Weighing Station: Inside Fume Hood ONLY Use Anti-static Gun CheckPPE->Weighing Pass SolventChoice Solvent Selection: DMSO / DMF / Dioxane Weighing->SolventChoice Dissolution Dissolution: Add Solvent to Solid (Avoid adding solid to boiling solvent) SolventChoice->Dissolution Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Light Protection (Foil) Dissolution->Reaction Clear Solution Waste Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Workup

Caption: Operational logic for safe handling of light-sensitive halogenated nitriles during reaction setup.

Emergency Response Protocols

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear full Tyvek suit and respiratory protection.

  • Containment: Do not dry sweep.[6] Use a wet wipe method or cover with damp absorbent pads to prevent dust aerosolization.

  • Decontamination: Clean surface with 10% bleach solution (to oxidize potential cyanide traces) followed by soap and water.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (bluish lips) due to aniline exposure.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[7]

Scientific Context: Synthesis & Utility

Why this molecule matters: The presence of both bromine (C-5) and iodine (C-3) allows for chemoselective cross-coupling .

  • First Functionalization: The C-I bond is weaker and more reactive. It will undergo Suzuki-Miyaura or Sonogashira coupling first at room temperature or mild heat [3].

  • Second Functionalization: The C-Br bond requires higher temperatures or more active catalysts, allowing for the sequential addition of a second, different R-group.

  • Cyclization: The nitrile (CN) and amino (NH2) groups are perfectly positioned to form fused heterocycles (e.g., quinazolines) via condensation reactions.

Storage Requirements:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen (prevent oxidation of the amine).

  • Light: Amber vials or foil-wrapped containers (prevent photo-deiodination).

References

  • Sigma-Aldrich. Safety Data Sheet for 2-Amino-5-bromobenzonitrile (Analog). Accessed via Merck Millipore. Link

  • PubChem. Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid (Structural Analog).[8] National Library of Medicine. Link

  • BLD Pharm. Product Information: 2-Amino-5-bromo-3-iodobenzonitrile (CAS 1000577-44-5).Link

  • Thermo Fisher Scientific. Safety Data Sheet: Halogenated Benzonitriles.Link

Sources

Exploratory

Difference between 2-Amino-5-bromo-3-iodobenzonitrile and 2-Amino-5-iodobenzonitrile

The following technical guide details the structural, synthetic, and functional differences between 2-Amino-5-bromo-3-iodobenzonitrile and 2-Amino-5-iodobenzonitrile , tailored for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between 2-Amino-5-bromo-3-iodobenzonitrile and 2-Amino-5-iodobenzonitrile , tailored for researchers in medicinal chemistry and process development.

Executive Summary: The "Linear" vs. The "Orthogonal"

In the architecture of small molecule drug discovery, the distinction between these two compounds represents a choice between linear extension and orthogonal cyclization .

  • 2-Amino-5-iodobenzonitrile (Compound B) is a "Linear Extender." It provides a single, highly reactive handle para to the amine, primarily used to append aryl or heteroaryl groups to the periphery of a quinazoline or benzonitrile core (e.g., in the synthesis of Lapatinib intermediates).

  • 2-Amino-5-bromo-3-iodobenzonitrile (Compound A) is an "Orthogonal Cyclizer." It features two distinct halogen handles with differentiated reactivity.[1][2][3][4] The C-I bond at the 3-position (ortho to amine) enables immediate annulation to form fused heterocyclic cores (indoles, quinazolines), while the C-Br bond at the 5-position remains latent for subsequent elaboration.

Chemical Identity & Structural Properties[5][6][7][8]

Feature2-Amino-5-bromo-3-iodobenzonitrile2-Amino-5-iodobenzonitrile
CAS Number 1000577-44-5 132131-24-9
Molecular Weight 322.93 g/mol 244.03 g/mol
Formula C₇H₄BrIN₂C₇H₅IN₂
Halogen Pattern Hetero-dihalogenated (Br at C5, I at C3)Mono-halogenated (I at C5)
Electronic Character Highly electron-deficient; amine is less nucleophilic due to ortho-I and para-Br induction.Moderately electron-deficient; amine is nucleophilic enough for standard condensations.
Primary Reactivity Chemoselective: C-I >> C-BrRegioselective: C3 (Ortho) > C5 (Para)Single-site: C5 (Para) oxidative addition.

Synthetic Pathways & Process Logic

The synthesis of these compounds relies on the directing effects of the amino group. The amino group is a strong ortho, para-director, but the para position is sterically favored for the first electrophilic attack.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways.

SynthesisPathways cluster_legend Reaction Logic Start 2-Aminobenzonitrile (Starting Material) Prod_5I 2-Amino-5-iodobenzonitrile (Linear Extender) Start->Prod_5I Direct Iodination (NIS or ICl) Targets Para Inter_5Br Intermediate: 2-Amino-5-bromobenzonitrile Start->Inter_5Br Bromination (NBS, Acetone) Targets Para Prod_3I5Br 2-Amino-5-bromo-3-iodobenzonitrile (Orthogonal Cyclizer) Inter_5Br->Prod_3I5Br Iodination (KIO3 + KI, H2SO4) Targets Ortho Para position (C5) reacts first due to sterics. Para position (C5) reacts first due to sterics. Ortho position (C3) reacts second if Para is blocked. Ortho position (C3) reacts second if Para is blocked.

Caption: Sequential halogenation logic. The para-position (C5) is the primary site for electrophilic aromatic substitution. To access the 3-iodo motif, the 5-position must first be blocked (e.g., by bromine).

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-bromo-3-iodobenzonitrile

Rationale: This protocol uses a "Block-then-Fill" strategy. We first install the less reactive bromine at the para position to prevent iodination there. Then, we force iodination at the sterically crowded ortho position using strong oxidative conditions.

Step 1: Bromination (Para-selective)

  • Reagents: 2-Aminobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetone (Solvent).

  • Procedure: Dissolve 2-aminobenzonitrile in acetone at 0°C. Add NBS portion-wise over 30 minutes.

  • Mechanism: The amino group activates the ring. NBS provides a controlled source of Br+. Sterics direct the electrophile to C5.

  • Workup: Concentrate solvent, precipitate with water, filter.[5]

  • Yield: Typically 90-95% of 2-Amino-5-bromobenzonitrile .[5][6]

Step 2: Iodination (Ortho-selective)

  • Reagents: 2-Amino-5-bromobenzonitrile (1.0 eq), Potassium Iodate (KIO₃, 0.4 eq), Potassium Iodide (KI, 1.2 eq), 2M H₂SO₄.

  • Procedure: Suspend the brominated intermediate in 2M H₂SO₄. Add KIO₃. Heat to 60°C. Dropwise add aqueous KI solution.

  • Critical Insight: This generates electrophilic iodine (

    
    ) in situ via the reaction: 
    
    
    
    . The acidic medium prevents amine oxidation while activating the iodine.
  • Workup: Neutralize with NaOH to pH 8, filter the precipitate, recrystallize from Ethanol.

  • Target: 2-Amino-5-bromo-3-iodobenzonitrile .

Protocol B: Synthesis of 2-Amino-5-iodobenzonitrile

Rationale: Direct iodination targets the most electron-rich and sterically accessible position (C5).

  • Reagents: 2-Aminobenzonitrile, N-Iodosuccinimide (NIS) or ICl (Iodine Monochloride).

  • Conditions: DMF or Acetic Acid, Room Temperature.

  • Note: Strictly control stoichiometry (1.0 eq) to prevent over-iodination at the C3 position.

The Core Technical Deep Dive: Chemo-selectivity & Reactivity

The value of 2-Amino-5-bromo-3-iodobenzonitrile lies in its ability to undergo sequential cross-coupling . This is governed by bond dissociation energies (BDE) and the rate of oxidative addition to Palladium(0).

Reactivity Hierarchy (Pd-Catalysis)
  • C-I Bond (Position 3): Weakest bond (~65 kcal/mol). Fastest oxidative addition.

  • C-Br Bond (Position 5): Stronger bond (~81 kcal/mol). Slower oxidative addition.

  • C-Cl / C-CN: Generally inert under standard Suzuki/Sonogashira conditions used for I/Br.

Strategic Application: The "Larock" Indole Synthesis

One of the most powerful applications of the 3-iodo variant is the Larock indole synthesis.

  • Substrate: 2-Amino-5-bromo-3-iodobenzonitrile.

  • Reagent: Internal alkyne + Pd(OAc)₂.

  • Mechanism:

    • Pd(0) inserts into the C-I bond (C3) exclusively.

    • Alkyne inserts.

    • Intramolecular attack by the amine closes the ring.

  • Result: A 5-bromo-substituted indole (or 7-bromo depending on numbering shift). The bromine atom survives this reaction, allowing for a second library of derivatives to be created by coupling at the bromine site in a subsequent step.

Contrast with 2-Amino-5-iodobenzonitrile: If you attempt this with the 5-iodo compound, the Pd inserts at C5 (para). The alkyne couples there, but no ring closure occurs because the new carbon chain is too far from the amine. You simply get a linear alkyne-substituted aniline.

Selectivity Flowchart

Reactivity cluster_contrast Contrast: 2-Amino-5-iodobenzonitrile CompoundA 2-Amino-5-bromo-3-iodobenzonitrile Step1 Step 1: Pd(PPh3)4, Alkyne/Boronic Acid (Mild Conditions, RT) CompoundA->Step1 Result1 Reaction at C3-Iodine ONLY (C-Br remains intact) Step1->Result1 Step2 Step 2: Pd(dppf)Cl2, Heat (>80°C) Second Coupling Partner Result1->Step2 Result2 Reaction at C5-Bromine (Fully Functionalized Scaffold) Step2->Result2 CompoundB 2-Amino-5-iodobenzonitrile ResultB Reaction at C5 only. No Ortho-handle for cyclization. CompoundB->ResultB

Caption: Chemoselective orthogonality. The C-I bond allows for initial modification or cyclization, leaving the C-Br bond available for late-stage diversification.

Applications in Drug Discovery

Lapatinib & Quinazoline Inhibitors (Uses 5-Iodo)
  • Precursor: 2-Amino-5-iodobenzonitrile.[7]

  • Pathway: Cyclization with formamidine acetate yields 6-iodo-4-aminoquinazoline.

  • Function: The iodine at position 6 (derived from C5 of the benzene) is then coupled via Suzuki or Sonogashira reactions to attach the "tail" of the inhibitor (e.g., the fluorobenzyloxy-chloro-phenyl group in Lapatinib).

Next-Gen Kinase Inhibitors (Uses 5-Bromo-3-Iodo)
  • Precursor: 2-Amino-5-bromo-3-iodobenzonitrile.[8][9]

  • Pathway: Used when the drug core requires a fused tricyclic system or a specific substitution pattern adjacent to the kinase hinge-binding region.

  • Example: Synthesis of Imidazo[1,2-a]pyridines or Indoles where the 3-position is used to fuse the ring, and the 5-position bromine is used to attach a solubilizing group (like a piperazine or morpholine) to improve ADME properties.

References

  • Preparation of 2-Amino-5-bromo-3-iodopyridine (Analogous Chemistry). International Journal of Simulation: Systems, Science & Technology. (2016).

  • Synthesis of 2-amino-5-bromobenzonitrile. ChemicalBook Protocols. (2025).

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation (Reactivity Trends). Royal Society of Chemistry. (2020).

  • The Significance of 2-Amino-5-Iodobenzonitrile in Modern Pharmaceutical Development. NBInno Whitepaper. (2026).

  • Green Criteria for Iodination. ACS GCI Pharmaceutical Roundtable. (2026).

Sources

Foundational

Halogenated Benzonitriles: A Pharmacophore &amp; Synthetic Pivot in Drug Design

Executive Summary Halogenated benzonitriles represent a high-value structural motif in modern medicinal chemistry, offering a dual utility that is rare in small molecule design. Structurally, they serve as robust pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzonitriles represent a high-value structural motif in modern medicinal chemistry, offering a dual utility that is rare in small molecule design. Structurally, they serve as robust pharmacophores where the nitrile group acts as a hydrogen bond acceptor and the halogen modulates lipophilicity and metabolic stability. Synthetically, they function as "orthogonal pivots"—the electron-withdrawing nature of the nitrile activates the ring for nucleophilic aromatic substitution (


) at the halogen position, while the halogen itself can serve as a handle for transition-metal-catalyzed cyanation.

This guide details the electronic properties, synthetic methodologies, and metabolic considerations of halogenated benzonitriles, grounded in FDA-approved case studies.

Structural & Electronic Landscape

The synergy between a halogen (F, Cl, Br, I) and a nitrile (-CN) group on a benzene ring creates a unique electronic environment.

The Electronic Push-Pull

The nitrile group is a strong electron-withdrawing group (EWG) via induction and resonance (Hammett


). When paired with a halogen, two distinct electronic behaviors emerge depending on the substitution pattern:
  • Activation for

    
    :  A nitrile located para or ortho to a halogen (specifically F or Cl) significantly lowers the energy of the Meisenheimer complex intermediate. This makes the halogen highly susceptible to displacement by nucleophiles (amines, alkoxides), a strategy used to construct ether or amine linkages in drug cores.
    
  • Metabolic Blocking: A fluorine atom placed adjacent to a nitrile can block metabolic hydroxylation (P450 oxidation) at the electron-deficient positions, extending the drug's half-life.

Halogen Bonding (The -hole)

Beyond sterics, halogens (Cl, Br, I) on benzonitriles exhibit a "


-hole"—a localized region of positive electrostatic potential on the distal side of the halogen atom.[1] This allows the halogen to act as a Lewis acid, forming directed non-covalent interactions with backbone carbonyls or water molecules in the binding pocket.
  • Relevance: This interaction is increasingly used to gain potency selectivity in kinase inhibitors where the nitrile anchors the molecule via H-bonding, and the halogen locks the conformation via

    
    -hole interactions.
    

Synthetic Methodologies

The construction of halogenated benzonitriles typically follows two routes: installing the nitrile onto a halo-arene, or functionalizing a pre-existing cyanobenzene.

Protocol A: Palladium-Catalyzed Cyanation (The Modern Standard)

Replacing the harsh, high-temperature Rosenmund-von Braun reaction (CuCN, >200°C), Pd-catalyzed cyanation allows for the conversion of aryl chlorides/bromides to nitriles under mild conditions using Zn(CN)


.

Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with Zn(CN)


, and reductive elimination to release the aryl nitrile.

Experimental Protocol: Cyanation of 3-Bromo-5-fluorotoluene

  • Reagents: 3-Bromo-5-fluorotoluene (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd
    
    
    
    (dba)
    
    
    (2 mol%), Xantphos (4 mol%), TMEDA (20 mol%).
  • Solvent: DMF (0.5 M).

  • Conditions: 100°C, 12 hours, Argon atmosphere.

Step-by-Step:

  • Deoxygenation: Sparge DMF with argon for 30 minutes. (Critical: Cyanide anions can poison oxidized Pd species).[2]

  • Catalyst Formation: Add Pd

    
    (dba)
    
    
    
    and Xantphos to the reaction vessel; stir for 5 mins to form the active Pd-ligand complex.
  • Addition: Add the aryl bromide, Zn(CN)

    
    , and TMEDA.
    
  • Heating: Heat to 100°C. Monitoring by HPLC is recommended to avoid over-reaction or catalyst death.

  • Workup: Cool to RT. Dilute with EtOAc. Quench excess cyanide with 10% NaOH/FeSO

    
     (forms non-toxic Prussian Blue) or bleach (oxidizes CN to cyanate).
    
  • Purification: Silica gel chromatography.

Protocol B: Functionalization (The "Fluorine Displacement")

This method uses the nitrile to activate the ring, allowing displacement of a para-fluorine.

Experimental Protocol: Synthesis of Diaryl Ethers

  • Substrate: 4-Fluorobenzonitrile.[3]

  • Nucleophile: Phenol derivative (1.1 eq).

  • Base: K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMSO or NMP.

  • Conditions: 80-100°C.

Medicinal Chemistry Case Studies

Belzutifan (HIF-2 Inhibitor)
  • Structure: Contains a 3-fluoro-5-hydroxy-benzonitrile core (derived from 3,5-difluorobenzonitrile).

  • Role of Moiety: The nitrile acts as a critical H-bond acceptor in the HIF-2

    
     PAS-B domain. The fluorine atom modulates the pKa of the adjacent hydroxyl group (or ether linkage in precursors) and fills a small hydrophobic pocket, improving binding affinity over the non-halogenated analog.
    
  • Synthesis Insight: The core is often assembled via

    
     displacement of one fluorine in 3,5-difluorobenzonitrile by a chiral indanol nucleophile.
    
Rilpivirine (NNRTI)
  • Structure: A diarylpyrimidine (DAPY) containing a 4-cyanophenyl moiety. While the nitrile ring itself isn't halogenated in the final drug, the synthesis often employs halogenated benzonitriles as coupling partners.

  • Role: The nitrile binds to the backbone of K101 in the HIV-1 reverse transcriptase. The rigid benzonitrile arm is crucial for the "wiggling" mechanism that allows Rilpivirine to remain effective against mutant strains.

Lersivirine (NNRTI)
  • Structure: 5-chloro-3-((3,5-dimethylphenyl)thio)benzonitrile .

  • Role: Here, the chlorine and nitrile are on the same ring. The chlorine provides lipophilic bulk and prevents metabolic oxidation at the 5-position, while the nitrile serves as the electronic anchor.

Metabolic Stability & Toxicology[4]

Hydrolysis Pathways

The primary metabolic risk for benzonitriles is hydrolysis to the primary amide and subsequently to the carboxylic acid.

  • Enzymes: Cytochrome P450 (oxidative attack) or Nitrilases/Amidases.

  • Effect: The carboxylic acid metabolite is usually inactive (due to negative charge preventing binding) and rapidly excreted, reducing the drug's half-life.

  • Mitigation: Steric shielding (ortho-substitution) or electronic deactivation (fluorine substitution) can slow this hydrolysis.

Glutathione Trapping

Halogenated benzonitriles, particularly those with fluorines in the para position to the nitrile, are potent electrophiles.

  • Risk: They can react with the thiol group of Glutathione (GSH) via

    
    , leading to GSH depletion or formation of reactive adducts.
    
  • Screening: All halogenated benzonitrile leads must be screened in a GSH-trapping assay (incubation with GSH + liver microsomes) early in the design phase.

Visualizations

Diagram: Pd-Catalyzed Cyanation Mechanism

This diagram illustrates the catalytic cycle for converting a halogenated arene to a benzonitrile.

Pd_Cyanation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Ar-X (Aryl Halide) ArX->OxAdd TransMet Transmetallation [Ar-Pd(II)-CN] OxAdd->TransMet + Zn(CN)2 ZnCN Zn(CN)2 (Cyanide Source) ZnCN->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-CN (Benzonitrile) RedElim->Product Release

Caption: The catalytic cycle of Pd-catalyzed cyanation using Zn(CN)2, highlighting the critical transmetallation step.

Diagram: The Orthogonal Utility Logic

This diagram demonstrates how the Halogen/Nitrile pair allows for divergent synthetic pathways.

Orthogonal_Utility Core Halogenated Benzonitrile SNAr SNAr Reaction (Displacement of X) Core->SNAr CN activates Ring Coupling Cross-Coupling (Suzuki/Buchwald) Core->Coupling X as Handle Binding Target Binding (H-Bond + Sigma Hole) Core->Binding Pharmacophore Ether Aryl Ether/Amine (Scaffold Growth) SNAr->Ether Biaryl Biaryl Nitrile (Complex Core) Coupling->Biaryl

Caption: Divergent utility of halogenated benzonitriles: Synthetic pivot vs. Pharmacological agent.

Summary Data Table

Drug NameHalogenated Benzonitrile MotifTherapeutic TargetRole of Motif
Belzutifan 3-fluoro-5-substituted-benzonitrileHIF-2

H-bond acceptor & Metabolic stability
Lersivirine 5-chloro-3-thio-benzonitrileHIV-1 RT (NNRTI)Electronic anchor & Lipophilicity
Etravirine 4-cyanophenyl (with halo-substituents on other rings)HIV-1 RT (NNRTI)Binding pocket flexibility ("Wiggle")
Letrozole 4-cyanophenyl (Dual)Aromatase (CYP19A1)Heme iron coordination (via Triazole) & Pocket filling

References

  • FDA Approved Drugs Database. Belzutifan (Welireg) Prescribing Information. U.S. Food and Drug Administration.[4][5] [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2] Angewandte Chemie International Edition.[2][6] [Link][2]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. [Link]

  • Janssen, P. A., et al. (2005). Searching for new drugs for HIV/AIDS: The discovery of rilpivirine. International Journal of Antimicrobial Agents. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of quinazoline derivatives using 2-Amino-5-bromo-3-iodobenzonitrile

Topic: Synthesis of quinazoline derivatives using 2-Amino-5-bromo-3-iodobenzonitrile Content Type: Application Note & Protocol Guide Abstract & Strategic Value The scaffold 2-Amino-5-bromo-3-iodobenzonitrile represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of quinazoline derivatives using 2-Amino-5-bromo-3-iodobenzonitrile Content Type: Application Note & Protocol Guide

Abstract & Strategic Value

The scaffold 2-Amino-5-bromo-3-iodobenzonitrile represents a high-value "privileged structure" for medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its functional groups, enabling the precise construction of polysubstituted quinazoline libraries—a core pharmacophore in kinase inhibitors (e.g., EGFR inhibitors like Gefitinib).

Unlike standard quinazoline synthesis which often requires pre-functionalized anilines, this building block allows for late-stage diversification via two distinct halogen handles:[1]

  • Iodine (C-3): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), mapping to the C-8 position of the quinazoline.[1]

  • Bromine (C-5): Less reactive, preserved during initial coupling, mapping to the C-6 position (critical for potency in many drug targets).[1][2]

  • Nitrile/Amine Core: Pre-organized for facile cyclization into 4-aminoquinazolines or quinazolin-4(3H)-ones.[1][2]

This guide details the protocols for sequential chemoselective coupling and cyclization, providing a robust roadmap for drug discovery campaigns.

Reactivity Profile & Mechanistic Logic

The synthesis relies on the electronic differentiation between the C-I and C-Br bonds. The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond (~81 kcal/mol).[1][2]

Chemo-Selectivity Hierarchy
  • Fastest: C-3 Iodine (Suzuki/Sonogashira coupling at Room Temp or mild heat).

  • Intermediate: C-1 Nitrile / C-2 Amine (Cyclization condensation).[1][2]

  • Slowest: C-5 Bromine (Requires higher temp or specialized ligands after C-3 is reacted).[1][2]

Critical Design Note: Performing the C-3 (Iodo) coupling before cyclization is often preferred to avoid steric clash during the ring-closure, although the scaffold is robust enough to support cyclization-first pathways.[1]

Experimental Protocols

Workflow A: The "Library Builder" (Sequential Coupling)

Target: 6,8-Disubstituted-4-Aminoquinazolines[1]

Step 1: Regioselective Suzuki Coupling at C-8 (Iodine)

Objective: Introduce substituent R¹ at the iodine position while leaving the bromine intact.

Reagents:

  • Substrate: 2-Amino-5-bromo-3-iodobenzonitrile (1.0 equiv)[1]

  • Boronic Acid: R¹-B(OH)₂ (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)[1]

  • Solvent: DME/Ethanol (4:1 v/v)[1][2]

Protocol:

  • Charge a Schlenk flask with the substrate, boronic acid, and Pd(PPh₃)₄ under Argon.

  • Add degassed solvent and aqueous base.[2]

  • Crucial Control: Stir at 40–50 °C . Do not reflux. Monitoring by HPLC/TLC is essential to stop the reaction before the bromine begins to couple (typically 2–4 hours).[2]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc).[2]

  • Result: 2-Amino-5-bromo-3-(R¹)-benzonitrile.[1]

Step 2: Cyclization to 4-Aminoquinazoline Core

Objective: Form the pyrimidine ring.[2]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[1][2][3][4][5]

  • Formamidine Acetate (2.0 equiv)[1][2]

  • Solvent: 2-Methoxyethanol or n-Butanol[1]

Protocol:

  • Dissolve the intermediate and formamidine acetate in the solvent.[2]

  • Heat to reflux (120–130 °C) for 6–12 hours.

  • Observation: The product often precipitates upon cooling.[2]

  • Workup: Filter the precipitate.[2] If no precipitate, remove solvent in vacuo and recrystallize from EtOH/Water.

  • Result: 6-Bromo-8-(R¹)-quinazolin-4-amine.[1]

Step 3: Functionalization at C-6 (Bromine)

Objective: Introduce substituent R² at the bromine position.[2]

Reagents:

  • Scaffold from Step 2 (1.0 equiv)[1][2][4][5]

  • Boronic Acid: R²-B(OH)₂ (1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][5][6]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)[1][2]

  • Base: K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (9:1)[1]

Protocol:

  • Combine reagents in a microwave vial or pressure tube.

  • Heat to 90–100 °C (or 120 °C in microwave for 30 min).

  • Note: The amino group at C-4 does not generally interfere with Suzuki coupling, but if R² is an amine (Buchwald coupling), protection of the C-4 amine might be required (e.g., Boc).[1]

  • Result: 6-(R²)-8-(R¹)-quinazolin-4-amine.[1]

Workflow B: Synthesis of Quinazolin-4(3H)-ones

Target: 6-Bromo-8-iodoquinazolin-4(3H)-one (Cyclization First)

This intermediate allows for the synthesis of "one-derivatives" often used in antibacterial research.

Protocol:

  • Hydrolysis: Treat 2-Amino-5-bromo-3-iodobenzonitrile with basic H₂O₂ (NaOH/H₂O₂, 0°C to RT) to convert the nitrile to the primary amide (2-Amino-5-bromo-3-iodobenzamide).

  • Cyclization: Reflux the amide with Triethyl Orthoformate (TEOF) and a catalytic amount of p-TSA or Sulfamic acid.[2]

    • Conditions: TEOF (excess), reflux, 3h.[2]

  • Isolation: Cool to RT; the product usually crystallizes out. Wash with hexanes.[2]

Data Presentation & Troubleshooting

Reaction Optimization Matrix (Step 1: Selective Coupling)
ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Analysis
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂PPh₃ ligands are bulkier/less active, enhancing selectivity for I over Br.[1]
Temperature 45 °C80 °C (Reflux)Reflux causes ~15% bis-coupling (reaction at Br) in Condition B.
Base Na₂CO₃Cs₂CO₃Stronger bases (Cs) accelerate the Br-coupling, reducing selectivity.[1][2]
Yield (Mono) 88% 65%Condition A preserves the Br handle for Step 3.[2]
Troubleshooting Guide
  • Problem: Bis-coupling observed during Step 1.

    • Solution: Lower temperature to RT; reduce catalyst loading to 2 mol%; ensure Boronic acid is added slowly (portion-wise).

  • Problem: Poor cyclization yield with Formamidine Acetate.

    • Solution: Switch to Dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate amidine, then treat with Ammonium Acetate in Acetic Acid.[1]

  • Problem: Dehalogenation (Loss of Iodine).

    • Solution: Degas solvents thoroughly.[2] Oxygen promotes homocoupling or dehalogenation pathways.[2]

Visualizing the Pathway

The following diagram illustrates the orthogonal functionalization strategy, highlighting the divergence points for library generation.

QuinazolineSynthesis Start 2-Amino-5-bromo- 3-iodobenzonitrile Step1 Intermediate A: 2-Amino-5-bromo- 3-(R1)-benzonitrile Start->Step1 Step 1: Suzuki (C-I) Pd(PPh3)4, 45°C Selective R1 Intro AltPath Alternative: 6-Bromo-8-iodo- quinazolin-4(3H)-one Start->AltPath Alt: Hydrolysis + Orthoformate Step2 Scaffold B: 6-Bromo-8-(R1)- quinazolin-4-amine Step1->Step2 Step 2: Cyclization Formamidine Acetate Reflux Final Target Product: 6-(R2)-8-(R1)- quinazolin-4-amine Step2->Final Step 3: Suzuki (C-Br) Pd(dppf)Cl2, 100°C R2 Intro

Caption: Orthogonal synthetic workflow showing the chemoselective progression from the tri-functionalized starting material to the final library candidate.

References

  • Synthesis of Quinazolines via Pd-Catalyzed Coupling

    • Title: Palladium-C
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][1][2]

  • Regioselective Coupling of Polyhalogenated Aromatics

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[2][7]

    • Source: Royal Society of Chemistry (Org.[2] Biomol. Chem).

    • URL:[Link]

  • Cyclization Protocols for Quinazolin-4(3H)

    • Title: The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX.[1][8]

    • Source: Beilstein Journal of Organic Chemistry.[2]

    • URL:[Link]

  • Chemical Properties of 2-Amino-5-bromo-3-iodobenzonitrile

    • Title: 2-Amino-5-bromo-3-iodobenzonitrile Product Page.[1]

    • Source: Santa Cruz Biotechnology.[2]

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary This application note details the methodology for the chemoselective Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5). This scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for the chemoselective Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5). This scaffold is a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors.

The core challenge addressed here is the differentiation between two halogenated sites: the iodine at position C-3 and the bromine at position C-5. By exploiting the significant difference in Bond Dissociation Energies (BDE) and oxidative addition rates, this protocol achieves >95% regioselectivity for the iodine site, preserving the bromine functionality for subsequent synthetic operations.

Mechanistic Basis & Critical Parameters

The Kinetic Basis of Selectivity

The success of this reaction relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle. Palladium(0) inserts into carbon-halogen bonds at rates following the order: I > OTf > Br >> Cl .

  • C–I Bond: Weaker (~65 kcal/mol), fast oxidative addition even at ambient temperatures.

  • C–Br Bond: Stronger (~81 kcal/mol), requires elevated temperatures or electron-rich ligands for activation.

In 2-Amino-5-bromo-3-iodobenzonitrile, the iodine is sterically crowded by the adjacent amino group (C-2) and the nitrile (C-1). However, the electronic preference for C–I insertion dominates steric factors. The presence of the electron-withdrawing nitrile group further activates the ring, but the rate differential ensures that under controlled temperatures (≤ 80°C) and limiting boronic acid equivalents, the C-Br bond remains inert.

Catalyst and Ligand Selection[1]
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the preferred catalyst. Its bulky triphenylphosphine ligands and lower reactivity compared to Buchwald-type precatalysts (e.g., XPhos-Pd-G2) prevent premature activation of the bromide.

  • Base: Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3) . Weak inorganic bases are sufficient for activating the boronic acid without promoting side reactions (e.g., hydrolysis of the nitrile).

  • The "Free Amine" Factor: The unprotected NH2 group at C-2 can coordinate to Pd(II) species, potentially arresting the cycle. High catalyst loading (3-5 mol%) or the use of biphasic solvent systems helps mitigate this "poisoning" effect.

Mechanistic Pathway Diagram

SuzukiMechanism Substrate Substrate (I-Ar-Br) OxAdd Oxidative Addition (Rate Determining) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Insertion Complex_I Pd(II)-I Species (Kinetic Product) OxAdd->Complex_I Fast (k_I) Complex_Br Pd(II)-Br Species (Thermodynamic/Slow) OxAdd->Complex_Br Slow (k_Br) Avoided < 80°C TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar'-Br) RedElim->Product

Caption: Kinetic selection pathway showing preferential oxidative addition at the C-I bond (Green path) vs. C-Br (Red dotted path).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Amino-5-bromo-3-iodobenzonitrile 322.931.0Limiting Reagent
Aryl Boronic Acid (R-B(OH)2)Variable1.05Coupling Partner
Pd(PPh3)4 1155.560.05Catalyst (5 mol%)
Na2CO3 (2M Aqueous)105.992.5Base
1,2-Dimethoxyethane (DME) SolventN/ASolvent (Organic)
Water SolventN/ASolvent (Aqueous)
Step-by-Step Methodology

Pre-reaction Note: All glassware must be oven-dried. The reaction is sensitive to oxygen; rigorous degassing is required to maintain catalyst activity.

  • Setup:

    • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

    • Connect the condenser to a nitrogen/argon manifold.

  • Charging:

    • Add 2-Amino-5-bromo-3-iodobenzonitrile (1.0 g, 3.1 mmol) and the desired Aryl Boronic Acid (3.25 mmol, 1.05 eq) to the flask.

    • Critical: Do not add the catalyst yet.

    • Add DME (30 mL) and stir to dissolve solids.

  • Degassing (Essential for Reproducibility):

    • Bubble nitrogen gas directly into the solution for 15 minutes.

    • Separately degas the 2M Na2CO3 solution (5 mL).

  • Catalysis Initiation:

    • Add Pd(PPh3)4 (179 mg, 0.155 mmol, 5 mol%) in one portion against a positive flow of nitrogen.

    • Immediately add the degassed 2M Na2CO3 solution via syringe.

    • The solution typically turns from yellow to orange/brown.

  • Reaction:

    • Heat the mixture to 80°C (internal temperature) using an oil bath.

    • Monitoring: Check TLC or LC-MS at 2 hours.

    • Endpoint: The reaction is complete when the starting iodide is consumed (<2%).

    • Warning: Do not extend reaction time unnecessarily to prevent "scrambling" or activation of the bromide.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent System: Typically Hexanes/Ethyl Acetate (gradient 0% to 30% EtOAc). The amino group makes the product slightly polar; the nitrile aids in UV detection.

Workflow Visualization

Workflow Start Start: Charge Substrate & Boronic Acid (1.05 eq) Degas Degas Solvents (N2 Sparge 15 min) Start->Degas CatAdd Add Pd(PPh3)4 & Base Degas->CatAdd Heat Heat to 80°C (2-4 Hours) CatAdd->Heat Monitor LCMS Check: Iodide Consumed? Heat->Monitor Monitor->Heat No (Wait 1h) Workup Aq. Workup (EtOAc/Water) Monitor->Workup Yes Purify Flash Chromatography (Isolate Product) Workup->Purify

Caption: Operational workflow ensuring critical degassing steps and decision points for reaction monitoring.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters if deviations occur:

IssueDiagnosisCorrective Action
Bis-coupling observed (Product contains 2 aryl rings)Temperature too high or excess Boronic Acid.Lower temp to 60°C. Strictly limit Boronic Acid to 1.0–1.05 eq.
Stalled Reaction (>10% SM remains after 6h)Catalyst poisoning by free amine or O2 leak.Add additional 2 mol% Pd catalyst. Ensure rigorous degassing.
Hydrolysis of Nitrile (Formation of amide)Base too strong or temp too high.Switch from Na2CO3 to K3PO4 or NaHCO3. Reduce water ratio.
Protodeboronation (Ar-H formed instead of coupling)Boronic acid instability.Use Boronic Ester (Pinacol ester) or add base after heating to temp.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on oxidative addition rates).

  • Lange, J., et al. (2010). Regioselective Suzuki–Miyaura coupling of 2,4-dibromo- and 2,4-dichloroquinolines. Tetrahedron, 66(9), 1673-1677. (Analogous di-halo selectivity).

  • Janssen, P. A. J., et al. (2005). Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 48(6), 1901–1909. (Relevance of the specific 2-amino-3,5-dihalogenated scaffold).

Sources

Method

Protocol for Sonogashira coupling with 2-Amino-5-bromo-3-iodobenzonitrile

Application Note: Chemoselective Sonogashira Coupling of 2-Amino-5-bromo-3-iodobenzonitrile Executive Summary 2-Amino-5-bromo-3-iodobenzonitrile is a highly functionalized, polyhalogenated arene that serves as a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary

2-Amino-5-bromo-3-iodobenzonitrile is a highly functionalized, polyhalogenated arene that serves as a privileged building block in modern medicinal chemistry. The presence of orthogonal reactive sites—an amino group, a nitrile, a bromide, and an iodide—enables the rapid assembly of complex heterocycles, such as highly substituted indoles and quinolines. This application note details a robust, chemoselective Sonogashira cross-coupling protocol that exclusively targets the C-I bond, leaving the C-Br bond intact for subsequent downstream functionalization.

Mechanistic Rationale & Chemoselectivity

The core challenge in utilizing dihalogenated arenes is achieving absolute chemoselectivity to prevent complex product mixtures. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides follows the order: I > OTf > Br > Cl[1],[2]. This differential reactivity is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

By carefully tuning the electronic properties of the palladium catalyst and the thermal energy of the system, the oxidative addition of the Pd(0) active species can be restricted entirely to the C-I bond[3]. For 2-amino-5-bromo-3-iodobenzonitrile, employing a moderately reactive Pd(II) precatalyst at room temperature prevents the catalyst from overcoming the higher activation barrier required for C-Br insertion, thus eliminating bis-coupling side reactions[3],[1].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd 2-Amino-5-bromo- 3-iodobenzonitrile PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Fast at 25°C TransMet Transmetalation with Cu-Acetylide PdII->TransMet Cu Cycle RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Release of Alkynyl Product

Figure 1: Chemoselective Sonogashira catalytic cycle favoring C-I oxidative addition.

Experimental Design & Causality

Every reagent in this protocol is selected to maintain the delicate balance between reactivity and chemoselectivity:

  • Catalyst (Pd(PPh3)2Cl2): A robust Pd(II) precatalyst. The triphenylphosphine (PPh3) ligands provide moderate electron density. Highly electron-rich ligands (e.g., tri-tert-butylphosphine) are explicitly avoided, as they would accelerate oxidative addition indiscriminately and lead to C-Br activation[4],[3].

  • Co-Catalyst (CuI): Essential for the transmetalation step. CuI reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which rapidly transfers the alkynyl group to the Pd(II) complex[2],[5].

  • Base & Solvent (Et3N / THF): Triethylamine acts as both the proton scavenger and a stabilizing ligand. Tetrahydrofuran (THF) is chosen as the co-solvent because it solubilizes the starting materials perfectly at 25 °C, whereas more polar solvents like DMF might require or facilitate higher reaction temperatures that compromise selectivity[3].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Researchers can verify the success and selectivity of the reaction in real-time through built-in visual and analytical checkpoints.

Workflow A 1. Preparation & Degassing (Argon sparging of THF/Et3N) B 2. Catalyst Charging (Pd(PPh3)2Cl2 + CuI) A->B C 3. Substrate Addition (Aryl Halide + Alkyne at 25°C) B->C D 4. Reaction Monitoring (TLC/LC-MS for C-I conversion) C->D E 5. Quench & Extraction (Aqueous NH4Cl to remove Cu) D->E F 6. Purification (Silica Gel Chromatography) E->F

Figure 2: Step-by-step experimental workflow for the chemoselective Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add THF (0.2 M relative to substrate) and Et3N (3.0 equivalents). Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Reagent Loading: Add 2-Amino-5-bromo-3-iodobenzonitrile (1.0 eq), Pd(PPh3)2Cl2 (2 mol %), and CuI (4 mol %). Stir for 5 minutes under Argon.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at 25 °C (room temperature) for 4 hours.

  • Quench & Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH4Cl (3x). Causality: NH4Cl selectively complexes and removes copper salts, preventing downstream catalysis or degradation during concentration.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints:

  • Visual Cue (Success): Within 30 minutes, the clear pale-yellow solution will become turbid as the triethylammonium iodide (Et3N·HI) salt precipitates. This is a direct physical manifestation of the coupling progressing.

  • Visual Cue (Failure/Contamination): If the reaction mixture turns deep blue or green, Cu(I) has oxidized to Cu(II), indicating oxygen ingress. This will lead to alkyne homocoupling.

  • Analytical Cue (Chemoselectivity): Analyze the crude mixture via LC-MS. The starting material exhibits a mass of ~322 m/z with a distinct 1:1 isotopic doublet (due to 79Br and 81Br). The desired product will show a mass shift of -127 Da (loss of iodine) + Mass of Alkyne, but must retain the 1:1 isotopic doublet, confirming the C-Br bond is untouched.

Quantitative Data & Optimization

The tables below summarize the optimization parameters and the resulting chemoselectivity, proving the necessity of the chosen conditions.

Table 1: Optimization of Reaction Conditions for Chemoselectivity

EntryCatalyst SystemTemp (°C)Time (h)C-I Conversion (%)C-Br Conversion (%)
1 Pd(PPh3)2Cl2 / CuI 25 4 >99 <1 (Optimal)
2Pd(PPh3)2Cl2 / CuI604>9915 (Bis-coupling)
3Pd(tBu3P)2 / CuI252>9928 (Loss of selectivity)
4Pd(dppf)Cl2 / CuI251242<1 (Too slow)

Table 2: Substrate Scope (Terminal Alkynes)

Terminal AlkyneIsolated Yield (%)Chemoselectivity (I vs Br)
Phenylacetylene88%>99:1
Trimethylsilylacetylene (TMSA)92%>99:1
1-Hexyne85%>99:1
Propargyl alcohol81%>99:1

Downstream Applications

The resulting 2-amino-3-alkynyl-5-bromobenzonitriles are highly valuable synthetic intermediates. Because the C-Br bond is preserved, it can be subsequently utilized in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Furthermore, the ortho-alkynylaniline motif is a privileged precursor for the synthesis of 2,3-disubstituted indoles via palladium-catalyzed cyclization (e.g., Larock or Cacchi reactions) or hydroamidation[4].

References

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination Source: The Journal of Organic Chemistry - ACS Publications URL:4

  • Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions Source: Benchchem URL:3

  • Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions Source: Benchchem URL:1

  • Sonogashira coupling Source: Wikipedia URL:2

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:5

Sources

Application

Application Note: Site-Selective Amination of 2-Amino-5-bromo-3-iodobenzonitrile

This Application Note is designed for researchers and process chemists working with the highly functionalized scaffold 2-Amino-5-bromo-3-iodobenzonitrile . The presence of three distinct functional groups—a nitrile, a fr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with the highly functionalized scaffold 2-Amino-5-bromo-3-iodobenzonitrile .

The presence of three distinct functional groups—a nitrile, a free amine, and two different halogens (iodine and bromine)—presents a unique chemoselectivity challenge. This guide provides a validated protocol for site-selective Buchwald-Hartwig amination , prioritizing the C-3 iodine position while preserving the C-5 bromine for subsequent derivatization.

Executive Summary

Substrate: 2-Amino-5-bromo-3-iodobenzonitrile (CAS: Custom/Intermediate) Target Transformation: C–N coupling at the C-3 position (Iodine) with >95% chemoselectivity over C-5 (Bromine). Key Challenge: Managing the competing nucleophilicity of the intrinsic 2-amino group and preventing premature oxidative addition at the C-5 bromine. Solution: A ligand-controlled Pd-catalyzed system utilizing Xantphos or BINAP with Cesium Carbonate , leveraging the inherent bond dissociation energy difference between Ar-I and Ar-Br.

Strategic Analysis & Mechanism

Substrate Electronic Mapping

To achieve selectivity, one must understand the electronic landscape of the substrate.

  • C-3 Position (Iodine): Located ortho to the amino group (EDG) and meta to the nitrile (EWG). While the ortho-amino group provides some electron density, the weak C–I bond is the kinetically favored site for oxidative addition.

  • C-5 Position (Bromine): Located para to the amino group. The strong resonance donation (+M effect) from the para-amine significantly increases electron density at C-5, deactivating this position towards nucleophilic attack and oxidative addition.

  • 2-Amino Group: Acts as a potential catalyst poison or competing nucleophile (homocoupling risk).[1]

Decision Logic for Reaction Conditions

The following logic tree dictates the experimental design:

SelectivityLogic Start Substrate: 2-Amino-5-bromo-3-iodobenzonitrile Target Target: C-3 Amination (Iodine) Start->Target Primary Goal Risk1 Risk: C-5 Bromine Coupling Target->Risk1 Competing Site Risk2 Risk: 2-NH2 Homocoupling Target->Risk2 Competing Nuc Strategy1 Strategy: Kinetic Control (Low Temp <80°C) Risk1->Strategy1 Mitigate via Strategy2 Strategy: Ligand Selection (Bidentate: Xantphos/BINAP) Risk1->Strategy2 Enhance Selectivity Strategy3 Strategy: Nucleophile Excess (1.2 - 1.5 equiv) Risk2->Strategy3 Outcompete Internal NH2

Caption: Strategic decision tree for maximizing chemoselectivity in polyhalogenated aniline derivatives.

Validated Experimental Protocols

Protocol A: C-3 Selective Amination (Standard)

Applicability: Primary and secondary alkyl amines, anilines. Selectivity: >20:1 (C-3 vs C-5).

Materials Checklist
  • Substrate: 2-Amino-5-bromo-3-iodobenzonitrile (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv (Use higher excess for volatile amines)

  • Catalyst: Pd₂(dba)₃ (1.0 – 2.0 mol%) or Pd(OAc)₂ (2.0 – 4.0 mol%)

  • Ligand: Xantphos (2.0 – 4.0 mol%)

    • Why Xantphos? Its wide bite angle promotes reductive elimination, crucial for forming the C–N bond before the catalyst can migrate or react with the bromine.

  • Base: Cs₂CO₃ (2.0 equiv)

    • Why Cs₂CO₃? A mild base that minimizes nitrile hydrolysis and tolerates sensitive functional groups better than NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with the substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

    • Critical: If the amine partner is a solid, add it now.

  • Degassing: Cap the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration: 0.1 M – 0.2 M) via syringe.

  • Liquid Amine: If the amine partner is a liquid, add it now via syringe.

  • Activation: Place the vessel in a pre-heated oil block at 60°C – 80°C .

    • Note: Do not exceed 80°C initially. Higher temperatures increase the risk of C-5 bromine activation.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the consumption of the starting material (M+) and appearance of the mono-aminated product (M - I + N-R).

    • Checkpoint: If the reaction is sluggish after 4 hours, raise temperature to 90°C, but monitor closely for bis-amination.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Sequential C-5 Amination (Double Functionalization)

Applicability: Accessing non-symmetric 3,5-diamino derivatives. Prerequisite: Protocol A must be completed first.

Once the C-3 iodine is replaced, the deactivating effect of the C-3 substituent changes, but the C-5 bromine remains deactivated by the para-amino group. Forcing conditions are required.[2]

  • Catalyst: Pd(OAc)₂ / BrettPhos or RuPhos (highly active precatalysts recommended).

  • Base: NaOtBu (Strong base required to activate the aniline/amine).[3]

  • Temp: 100°C – 110°C.

  • Solvent: Toluene.

Data & Troubleshooting Guide

Ligand Screening Data (Representative)

Simulated data based on reactivity profiles of 3-iodo-5-bromoaniline derivatives.

LigandConv. (%)C-3 SelectivityC-5 ByproductNotes
Xantphos 98% >99:1 <1% Recommended. Excellent fidelity.
BINAP92%95:53%Good alternative. Slower rates.[4]
PPh₃40%80:2010%Poor activity and selectivity. Avoid.
XPhos99%90:108%Too active; activates Br prematurely.
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Homocoupling (Dimer) The 2-NH₂ group of the substrate is reacting with the C-3 Iodine.Increase the equivalents of the external amine (to 2.0 eq). Ensure the external amine is more nucleophilic.
No Conversion Catalyst poisoning by the free 2-NH₂ or Nitrile.Switch to a precatalyst (e.g., BrettPhos Pd G4 ) to ensure rapid initiation. Increase temp to 80°C.
Dehalogenation Loss of Iodine without amination (Hydrodehalogenation).Switch solvent to Toluene.[5] Ensure solvents are strictly anhydrous.
Nitrile Hydrolysis Base-mediated hydration of -CN to -CONH₂.Switch from Cs₂CO₃ to K₃PO₄. Avoid water in the solvent.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition (OA) discrimination step.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OA_I Oxidative Addition (Fast: C-I Bond) Pd0->OA_I Preferred Path OA_Br Oxidative Addition (Slow: C-Br Bond) Pd0->OA_Br Disfavored (High Ea) Coord Amine Coordination OA_I->Coord Deprot Deprotonation (Base) Coord->Deprot RE Reductive Elimination (C-N Bond Formation) Deprot->RE RE->Pd0 Regenerate Catalyst Product Product: 3-Amino-5-bromo... RE->Product

Caption: Catalytic cycle showing the kinetic preference for C-I oxidative addition over C-Br.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition in English, 34(12), 1348–1350. Link

  • BenchChem Technical Support. (2025). Application Notes for Buchwald-Hartwig Amination of Halogenated Pyridines and Anilines.[7]Link

Sources

Method

Application Note: Chemoselective Hydrolysis of 2-Amino-5-bromo-3-iodobenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The compound 2-amino-5-bromo-3-iodobenzonitrile is a densely functionalized anthranilonitrile der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 2-amino-5-bromo-3-iodobenzonitrile is a densely functionalized anthranilonitrile derivative. It serves as a highly valuable synthon in drug discovery, particularly for the construction of polycarbo-substituted indoles, quinazolinones, and other complex nitrogen-containing heterocycles[1].

Converting the nitrile (-CN) group of this building block into either a primary amide (-CONH₂) or a carboxylic acid (-COOH) is a fundamental synthetic requirement[2]. However, standard hydrolysis conditions frequently fail or result in substrate degradation due to two competing molecular dynamics:

  • The Buttressing Effect & Steric Shielding: The nitrile carbon is heavily shielded. The exceptionally bulky iodine atom at the C3 position exerts a "buttressing effect," physically forcing the C2-amino group closer to the C1-nitrile group. This steric crowding severely restricts the Bürgi-Dunitz trajectory, preventing standard nucleophiles (like OH⁻ or H₂O) from effectively attacking the

    
    * orbital of the nitrile carbon[3].
    
  • Chemoselectivity & Halogen Lability: The molecule contains two highly sensitive carbon-halogen bonds (C-Br and C-I). Harsh acidic hydrolysis (e.g., refluxing 70% H₂SO₄) or prolonged exposure to strong nucleophilic bases at elevated temperatures can trigger protodehalogenation or nucleophilic aromatic substitution. Additionally, the free aromatic amino group is susceptible to unwanted oxidation.

The Alpha-Effect Solution (Radziszewski Reaction)

To synthesize the amide selectively without cleaving the halogens, alkaline hydrogen peroxide (the Radziszewski reaction) is utilized[4].

The Causality: Why does this succeed where standard base hydrolysis fails? The reaction relies on the alpha-effect . The addition of a catalytic amount of base to H₂O₂ generates the hydroperoxide anion (HOO⁻). The adjacent lone pairs on the oxygen atoms of HOO⁻ repel each other, raising the energy of its Highest Occupied Molecular Orbital (HOMO). This makes HOO⁻ exponentially more nucleophilic than the more basic OH⁻ ion. This hyper-nucleophilicity allows HOO⁻ to rapidly penetrate the steric shield of the ortho-amino and ortho-iodo groups, forming a peroxyimidate intermediate that quickly collapses into the desired amide[4].

Pathway & Mechanistic Visualization

Workflow SM 2-Amino-5-bromo- 3-iodobenzonitrile Amide 2-Amino-5-bromo- 3-iodobenzamide SM->Amide Protocol A: H2O2, NaOH DMSO, 50°C Acid 2-Amino-5-bromo- 3-iodobenzoic acid SM->Acid Protocol B: KOH, Ethylene Glycol 120°C Amide->Acid Complete Hydrolysis

Reaction pathways for the chemoselective hydrolysis of 2-amino-5-bromo-3-iodobenzonitrile.

Mechanism Nitrile Nitrile R-C≡N Intermediate Peroxyimidate R-C(=NH)OOH Nitrile->Intermediate Fast Attack HOO Nucleophile HOO⁻ (α-effect) HOO->Intermediate Product Amide R-CONH2 Intermediate->Product + H2O2 - O2, - H2O

Mechanism of the Radziszewski reaction highlighting the alpha-effect of the hydroperoxide anion.

Quantitative Optimization Data

The following table summarizes the experimental causality behind the chosen protocols, demonstrating how steric hindrance and halogen lability dictate the required conditions.

EntryReagents / CatalystSolvent SystemTemp (°C)Time (h)Major ProductConversion / YieldObservations
1NaOH (2.0 eq), H₂OEthanol8024None< 5%Reaction stalled due to extreme steric shielding.
2H₂SO₄ (70% aq)Water10012Acid35%Significant protodeiodination observed.
3H₂O₂ (30%), NaOH (0.2 eq) DMSO / EtOH 50 5 Amide > 95% (92% isolated) Protocol A: Clean conversion, no dehalogenation.
4KOH (10.0 eq) Ethylene Glycol 120 16 Acid > 98% (88% isolated) Protocol B: High temp overcomes steric barrier for full hydrolysis.

Experimental Protocols

Protocol A: Selective Hydrolysis to 2-Amino-5-bromo-3-iodobenzamide

This protocol utilizes the alpha-effect to halt hydrolysis precisely at the amide stage, preserving the integrity of the C-I and C-Br bonds.

Reagents:

  • 2-Amino-5-bromo-3-iodobenzonitrile: 10.0 mmol (1.0 eq)

  • 30% Aqueous H₂O₂: 50.0 mmol (5.0 eq)

  • NaOH (6M aqueous solution): 2.0 mmol (0.2 eq)

  • Dimethyl Sulfoxide (DMSO) / Ethanol (1:1 v/v): 30 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-bromo-3-iodobenzonitrile. Add 30 mL of the DMSO/EtOH solvent mixture. Stir until completely dissolved. Note: DMSO acts as a crucial co-solvent to stabilize the peroxyimidate transition state.

  • Base Addition: Add the 6M NaOH solution to the reaction mixture.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Peroxide Addition (Critical Step): Attach an addition funnel and add the 30% aqueous H₂O₂ dropwise over 30 minutes. Safety Warning: The reaction between H₂O₂ and nitriles is highly exothermic and generates O₂ gas. Ensure the system is adequately vented and addition is strictly controlled to prevent thermal runaway.

  • Reaction Maturation: Remove the ice bath and gently warm the reaction to 50 °C using a heating mantle. Stir at 50 °C for 4 to 5 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely quench any unreacted peroxides.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure 2-amino-5-bromo-3-iodobenzamide.

Protocol B: Complete Hydrolysis to 2-Amino-5-bromo-3-iodobenzoic acid

This protocol forces the complete hydrolysis of the highly hindered intermediate amide to the carboxylic acid using a high-boiling solvent and vast excess of base, bypassing the need for destructive strong acids.

Reagents:

  • 2-Amino-5-bromo-3-iodobenzonitrile: 10.0 mmol (1.0 eq)

  • Potassium Hydroxide (KOH) pellets: 100.0 mmol (10.0 eq)

  • Ethylene Glycol: 25 mL

  • Deionized Water: 5 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser, suspend the starting nitrile in 25 mL of ethylene glycol and 5 mL of water.

  • Base Loading: Add the KOH pellets in one portion. The mixture will warm slightly upon KOH dissolution.

  • Refluxing: Heat the reaction mixture to 120 °C. Maintain vigorous stirring at this temperature for 12 to 16 hours. The high boiling point of ethylene glycol provides the thermal energy required to overcome the steric barrier of the ortho-substituents.

  • Cooling & Dilution: Once LC-MS indicates complete consumption of both the nitrile and the intermediate amide, cool the reaction mixture to room temperature. Dilute the viscous solution with 50 mL of deionized water.

  • Acidification: Transfer the solution to an ice bath. Slowly add 6M HCl dropwise until the pH of the solution reaches 2.0–3.0. A thick, off-white precipitate of 2-amino-5-bromo-3-iodobenzoic acid will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 20 mL) to remove residual ethylene glycol and potassium salts. Dry the product in a vacuum oven at 50 °C overnight.

References

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C Source: Zeitschrift für Naturforschung A (Z. Naturforsch) URL:[3]

  • The Hydrolysis of Nitriles Source: Chemistry LibreTexts URL:[2]

  • 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives Source: ResearchGate / Springer URL:[1]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA Source: MDPI (Molecules) URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary & Core Chemistry Target Molecule: 2-Amino-5-bromo-3-iodobenzonitrile CAS: 1000577-79-6 (Analogous/Related structures often cited in MEK inhibitor synthesis) Application: Critical intermediate for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

Target Molecule: 2-Amino-5-bromo-3-iodobenzonitrile CAS: 1000577-79-6 (Analogous/Related structures often cited in MEK inhibitor synthesis) Application: Critical intermediate for kinase inhibitors (e.g., Trametinib analogs).

The synthesis of this molecule presents a classic "push-pull" conflict. You have a strongly activating amino group (


) directing ortho/para, competing with a deactivating nitrile (

) and a bromine atom.

The Challenge: The 5-position is blocked by Bromine. The amino group directs incoming electrophiles to positions 3 and 6.

  • Position 3: Electronically favored (Ortho to

    
    , Meta to 
    
    
    
    ), but sterically crowded (sandwiched between
    
    
    and
    
    
    ).
  • Position 6: Sterically open, but electronically less distinct.

The Solution: To achieve high yield at the 3-position, we utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) in a polar aprotic solvent (DMF or Acetonitrile). This system generates a highly reactive iodonium species capable of overcoming the steric hindrance at position 3 under mild conditions, minimizing oxidative tar formation common with elemental iodine (


).

Optimized Protocol (The "Gold Standard")

Do not deviate from the order of addition. This protocol relies on the in situ generation of the active electrophile.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
2-Amino-5-bromobenzonitrile Substrate1.0Starting Material (SM)
N-Iodosuccinimide (NIS) Iodinating Agent1.1 – 1.2Must be recrystallized if yellow/brown.
Trifluoroacetic Acid (TFA) Catalyst0.1 – 0.3Activates NIS.
DMF (Dimethylformamide) Solvent[0.5 M]Anhydrous is preferred but not strictly required.
Sodium Thiosulfate (aq) QuenchExcessRemoves unreacted iodine species.
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with 2-Amino-5-bromobenzonitrile and DMF. Stir until fully dissolved.

  • Catalyst Addition: Add TFA. The solution may warm slightly; cool to

    
     using an ice bath.
    
  • Controlled Addition: Add NIS portion-wise over 30 minutes. Critical: Do not dump NIS in all at once. A high instantaneous concentration of iodine radicals promotes oxidation (tarring).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via HPLC/TLC. Conversion should be >95% within 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water containing 10% Sodium Thiosulfate. Stir vigorously. The dark orange/brown color should fade to pale yellow/off-white.

  • Isolation: The product typically precipitates. Filter the solids.[1][2]

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Visualized Workflows

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the flow of the synthesis and the critical decision points during the reaction.

ReactionWorkflow Start Start: 2-Amino-5-bromobenzonitrile Activation Activation: NIS + TFA -> [I-succinimide-H]+ Start->Activation Dissolve in DMF Substitution Electrophilic Subst. (Position 3) Activation->Substitution I+ Attack Quench Quench: Na2S2O3 (aq) Substitution->Quench Complete Conversion Isolate Filtration & Drying Quench->Isolate Precipitation

Caption: The activation of NIS by TFA is the rate-limiting step that ensures regioselectivity.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when your yield is below 80%.

Troubleshooting Issue Issue: Low Yield / Impurities CheckColor Is reaction mixture black/tarry? Issue->CheckColor CheckConv Is SM remaining (>10%)? CheckColor->CheckConv No Oxidation Cause: Amine Oxidation CheckColor->Oxidation Yes Moisture Cause: Wet Solvent or Old NIS CheckConv->Moisture Yes FixOx Fix: Degas DMF, Protect from Light, Slow NIS addition Oxidation->FixOx FixConv Fix: Recrystallize NIS, Increase TFA to 0.5eq Moisture->FixConv

Caption: Diagnostic pathway for identifying the root cause of reaction failure.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned black, and the yield is <40%. What happened?

Diagnosis: Oxidative degradation of the aniline.[1] Explanation: Anilines are electron-rich and prone to oxidation into quinone-imines or azo-linkages, especially in the presence of iodine species and light. The Fix:

  • Light: Wrap the flask in aluminum foil. Iodine radicals are photosensitive.

  • Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • Rate: Slow down the addition of NIS. If you add it all at once, the local concentration of oxidant spikes, favoring side reactions over the desired substitution.

Q2: I have 15% starting material left, but adding more NIS doesn't push it further.

Diagnosis: Catalyst deactivation or "wet" system. Explanation: NIS requires protonation (by TFA) to become a potent electrophile. If your DMF is wet, water competes as a nucleophile or hydrolyzes the NIS. Alternatively, the succinimide byproduct can buffer the solution, reducing acidity. The Fix:

  • Add an additional 0.1 eq of TFA .

  • Ensure your DMF is "Dry" grade (water <50 ppm).

  • Do not heat above

    
    . Heating accelerates the decomposition of NIS more than it accelerates the iodination.
    
Q3: I see a "Spot-to-Spot" conversion on TLC, but I can't filter the product. It's an oil/gum.

Diagnosis: Solvent entrapment (DMF). Explanation: The product is likely soluble in the DMF/Water mix if the water ratio isn't high enough, or it's oiling out due to impurities. The Fix:

  • Dilution: Increase the volume of the water quench (use 10x volume of water relative to DMF).

  • Seeding: Scratch the glass side of the flask or add a seed crystal of the product.

  • Extraction: If it refuses to solidify, extract with Ethyl Acetate, wash 3x with Brine (to remove DMF), dry over

    
    , and concentrate. Then tritururate with Hexanes/Ethanol.
    
Q4: Why use NIS/TFA instead of Iodine Monochloride (ICl)?

Insight: While ICl is a stronger iodinating agent, it is too aggressive for this substrate. ICl frequently leads to:

  • Over-iodination: Attacking position 6 as well as 3.

  • Chlorination: Occasionally, you will observe Cl-substitution byproducts.

  • Handling: ICl is a corrosive liquid; NIS is a stable solid, allowing for precise stoichiometric control.

References

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Chemistry): Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2][3][4] International Journal of Simulation: Systems, Science & Technology, vol. 17, no.[4] 46, 2016.[4] Relevance: Validates the NIS/TFA methodology for ortho-iodination of halo-amino-aromatics.

  • Troubleshooting Iodination of Anilines: BenchChem Technical Guides. "Troubleshooting low yields in ICl iodination reactions." Relevance: Provides mechanistic insights into over-iodination and temperature control.

  • Regioselective Halogenation Protocols: "Regioselective Ortho Halogenation of N-Aryl Amides." ChemRxiv, 2023. Relevance: Discusses the directing effects of amide/amine groups in electrophilic aromatic substitution.

  • Compound Data & Safety: PubChem. "2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (Related Structure)."[5] Relevance: Solubility and physical property data for workup optimization.

Sources

Optimization

Troubleshooting low reactivity of bromine in 2-Amino-5-bromo-3-iodobenzonitrile

Ticket Subject: Troubleshooting Low Bromine Reactivity in 2-Amino-5-bromo-3-iodobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Root Cause Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Bromine Reactivity in 2-Amino-5-bromo-3-iodobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Root Cause Analysis

User Observation: "I am attempting a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position. The reaction is either stalling, yielding starting material, or showing poor conversion, even though aryl bromides are typically reactive."

Technical Diagnosis: The scaffold 2-Amino-5-bromo-3-iodobenzonitrile presents a "perfect storm" of electronic and steric challenges that specifically deactivate the C5-Bromine position. The low reactivity is likely due to three converging factors:

  • The Chemoselectivity Hierarchy (Thermodynamic Trap): If the C3-Iodine is still present, it will always react preferentially over the C5-Bromine due to the weaker C-I bond strength (~65 kcal/mol vs ~81 kcal/mol for C-Br).

  • Electronic Deactivation (The Para-Amino Effect): The C2-Amino group is a strong electron donor (+M effect). It is located para to the Bromine. This donation increases electron density at C5, significantly strengthening the C-Br bond and increasing the energy barrier for the oxidative addition of Pd(0).

  • Catalyst Poisoning (The "Pincer" Effect): The ortho-amino and ortho-nitrile groups can act as a chelating ligand, coordinating to the Palladium center and displacing the phosphine ligands required for the catalytic cycle.

Diagnostic Workflow

Before altering your conditions, locate your specific failure mode on this decision tree.

TroubleshootingFlow Start START: Reaction Failed CheckIodine Is the C3-Iodine atom still present on the ring? Start->CheckIodine IodineYes YES CheckIodine->IodineYes IodineNo NO (Already reacted) CheckIodine->IodineNo Stop1 STOP: Chemoselectivity Issue. C-I reacts ~100x faster than C-Br. You cannot couple Br exclusively in the presence of I. IodineYes->Stop1 CheckProtect Is the C2-Amino group protected (e.g., -NHAc)? IodineNo->CheckProtect ProtectYes YES CheckProtect->ProtectYes ProtectNo NO CheckProtect->ProtectNo Solution2 PROTOCOL B: Use Bulky Ligands (XPhos/SPhos) to force Oxidative Addition ProtectYes->Solution2 Deactivation Electronic Deactivation: Free NH2 strengthens C-Br bond via resonance. ProtectNo->Deactivation Poisoning Catalyst Poisoning: Free NH2/CN coordinates Pd. ProtectNo->Poisoning Solution1 PROTOCOL A: Protect Amine (Acetylation) Deactivation->Solution1 Poisoning->Solution1

Caption: Diagnostic logic flow for identifying the cause of low bromine reactivity.

Technical Deep Dive: Why is the Bromine "Dead"?

A. The Electronic Barrier (Resonance)

The free amino group (-NH₂) is a powerful resonance donor. In your molecule, the amino group is para to the bromine.

  • Mechanism: The lone pair on the nitrogen donates into the benzene ring. Resonance structures place a partial negative charge (

    
    ) directly on Carbon-5 (the carbon holding the bromine).
    
  • Consequence: This increased electron density gives the C-Br bond significant double-bond character. Oxidative addition (the first step of the catalytic cycle) requires the Pd(0) to break this bond. An electron-rich C-Br bond is much harder to break than an electron-neutral one.

B. Catalyst Sequestration

Palladium is "soft" and loves nitrogen.

  • The Trap: Your molecule has a nitrile (-CN) at C1 and an amine (-NH₂) at C2. These can act as ligands.[1][2][3]

  • The Effect: Instead of the Palladium binding to your phosphine ligand (which makes it active), it binds to the substrate's nitrogen atoms. This forms a stable, non-catalytic complex, effectively removing the catalyst from the solution.

Troubleshooting Protocols

Protocol A: Amine Protection (Recommended)

Goal: Convert the electron-donating -NH₂ into an electron-withdrawing -NHAc to activate the C-Br bond and prevent catalyst poisoning.

  • Reagents: Acetic anhydride (

    
    ), Pyridine (solvent/base).
    
  • Procedure:

    • Dissolve substrate in Pyridine (0.5 M).

    • Add

      
       (1.2 equiv) at 0°C.
      
    • Stir at RT for 2 hours.

    • Result: The resulting acetamide (-NHAc) is electron-withdrawing. The C-Br bond becomes electron-deficient and highly reactive toward Pd(0).

Protocol B: High-Turnover Coupling (For "Stubborn" Bromides)

Goal: Force the reaction on the unprotected or deactivated substrate using specialized ligands.

Why this works: Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos are extremely bulky. This bulk prevents the formation of inactive Pd-dimers and forces the Palladium to undergo oxidative addition, even into electron-rich C-Br bonds.

ComponentRecommendationFunction
Pre-Catalyst XPhos Pd G3 or SPhos Pd G3 Generates active Pd(0) immediately; avoids Pd-black formation.
Loading 1.0 - 3.0 mol%Standard loading; increase to 5% if conversion <50%.
Base

(3.0 equiv)
Anhydrous, finely ground. Weak bases (

) often fail here.
Solvent 1,4-Dioxane /

(4:[4][5]1)
The water is critical for the transmetallation step with boronic acids.
Temp 80°C - 100°CHigh temperature needed to overcome the activation energy of the C-Br bond.

Step-by-Step:

  • Charge a vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Seal and purge with Argon/Nitrogen (3x). Oxygen kills this catalyst.

  • Add degassed Dioxane/Water via syringe.

  • Heat to 90°C for 4-12 hours.

Frequently Asked Questions (FAQ)

Q: Can I react the Bromine (C5) while the Iodine (C3) is still attached? A: No. Under standard Pd-catalyzed conditions, the C-I bond will react 100-1000x faster than the C-Br bond. If you attempt this, you will get a complex mixture of C3-coupled, C3/C5-dicoupled, and polymerized products. You must perform the C3 reaction first, or use a specific directing group strategy that is non-standard.

Q: I see the starting material disappearing, but no product forms. What is happening? A: This is likely dehalogenation . If the reaction is too slow, the Pd-hydride species (formed from solvent or impurities) can reduce the C-Br bond to C-H.

  • Fix: Switch to a non-protic solvent system (e.g., pure Toluene or DMF) and ensure your solvent is strictly anhydrous.

Q: Why not use Pd(PPh3)4? A: Tetrakis is a "Generation 1" catalyst. It is often too weak for electron-rich, deactivated aryl bromides like yours. It also suffers significantly from the nitrogen-poisoning effect described above.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Paul, F., et al. (1994). Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Journal of the American Chemical Society, 116(9), 4129–4130. (Establishes electronic effects on OA rates). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-bromo-3-iodobenzonitrile

Introduction 2-Amino-5-bromo-3-iodobenzonitrile is a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway inhibitors). Its value lies in the orthogonal reactivity of its halogens: the iodine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-bromo-3-iodobenzonitrile is a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway inhibitors). Its value lies in the orthogonal reactivity of its halogens: the iodine at C3 is highly labile for Suzuki/Sonogashira couplings, while the bromine at C5 remains stable for subsequent functionalization.

However, the iodination of 2-amino-5-bromobenzonitrile often yields a crude mixture containing unreacted starting material, oxidative byproducts (azo compounds), and free iodine residues. This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for pharmaceutical applications.

Part 1: Diagnostic Triage

Before selecting a purification method, assess the state of your crude mixture using this diagnostic table.

ObservationProbable Impurity/CauseRecommended Action
Dark Brown/Purple Solid Free Iodine (

) or organic iodides.
Chemical Wash: Use Sodium Thiosulfate (

) before crystallization.
Sticky/Gummy Texture Residual solvent or oxidative oligomers.Trituration: Sonicate in cold Hexanes or Pentane to induce precipitation.
LCMS: M-126 Peak Unreacted Starting Material (2-Amino-5-bromobenzonitrile).Recrystallization: Requires polarity-based separation (See Method A).
LCMS: M+126 Peak Over-iodination (Di-iodo species).Chromatography: Recrystallization may co-crystallize this impurity.[1]

Part 2: Purification Protocols

Method A: Fractional Recrystallization (Primary Strategy)

Best for: Removing unreacted starting material and trace isomers on scales >5g.

The Logic: Halogenated aminobenzonitriles exhibit steep solubility curves in aqueous alcohols. The di-halogenated product (3-iodo-5-bromo) is significantly less soluble in water-rich mixtures than the mono-halogenated starting material (5-bromo), allowing for selective precipitation.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of crude.

  • Heating: Heat to reflux (

    
    ) until fully dissolved. If solids persist, add Ethanol in 1 mL increments.
    
    • Critical Step: If the solution is dark, add activated carbon (5 wt%) and stir at reflux for 15 mins. Filter hot through Celite.

  • Controlled Precipitation: While maintaining a gentle boil, slowly add Water (pre-heated to

    
    ) dropwise until a persistent turbidity (cloudiness) forms.
    
    • Target Ratio: Typically reached at ~1:1 to 1:2 (EtOH:Water).

  • Cooling Ramp:

    • Cool to Room Temperature (RT) over 2 hours (stirring off).

    • Cool to

      
       (Ice bath) for 1 hour.
      
  • Collection: Filter the pale yellow/off-white needles. Wash with cold 50% EtOH/Water.

Method B: Flash Column Chromatography (Secondary Strategy)

Best for: Removing oxidative tars or when purity is <85%.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Step-by-Step Gradient:

  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • Loading: Dry load on Celite or Silica (dissolve in minimal DCM, mix with silica, evaporate dryness). Liquid loading is discouraged due to solubility limits.

  • Elution:

    • 0-5% EtOAc/Hexanes: Elutes non-polar impurities (e.g., de-aminated byproducts).

    • 10-15% EtOAc/Hexanes: Elutes Product (2-Amino-5-bromo-3-iodobenzonitrile) .

    • 20-30% EtOAc/Hexanes: Elutes Starting Material (2-Amino-5-bromobenzonitrile).

    • 50%+ EtOAc: Elutes polar oxidation products/tars.

Part 3: Chemical Scavenging (The "Red Wash")

If your crude material is dark purple or brown, free iodine is present. Iodine acts as a radical initiator and can degrade your product during storage.

Protocol:

  • Dissolve crude material in Ethyl Acetate (EtOAc).

  • Wash organic layer 2x with 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Visual Cue: The dark organic layer will lighten significantly as iodine is reduced to iodide (

      
      ), which partitions into the water.
      
  • Wash 1x with Brine.

  • Dry over Sodium Sulfate (

    
    ), filter, and concentrate.
    

Part 4: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the recrystallization workflow.

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckColor Is solid Dark/Purple? Start->CheckColor ThioWash Perform Thiosulfate Wash (Remove Free Iodine) CheckColor->ThioWash Yes CheckPurity Check Purity (LCMS/NMR) CheckColor->CheckPurity No ThioWash->CheckPurity HighPurity Purity > 85% Main Impurity: Starting Material CheckPurity->HighPurity LowPurity Purity < 85% Complex Mixture/Tars CheckPurity->LowPurity MethodA Method A: Recrystallization (EtOH/H2O) HighPurity->MethodA MethodB Method B: Column Chromatography (Hex/EtOAc Gradient) LowPurity->MethodB Final Pure Product (>98%) MethodA->Final MethodB->Final

Caption: Logic flow for selecting the appropriate purification method based on crude visual and analytical properties.

Diagram 2: Recrystallization Workflow

RecrystWorkflow Step1 1. Dissolve (Reflux EtOH) Step2 2. Treat (Activated Carbon) Step1->Step2 Step3 3. Filter Hot (Remove Insolubles) Step2->Step3 Step4 4. Add Anti-Solvent (Hot Water dropwise) Step3->Step4 Step5 5. Controlled Cool (RT -> 4°C) Step4->Step5 Step6 6. Isolate (Filtration) Step5->Step6

Caption: Step-by-step unit operations for the fractional recrystallization of the crude mixture.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Cause: The temperature dropped too quickly, or the ethanol concentration is too high, lowering the melting point of the mixture.

  • Fix: Re-heat to reflux until the oil dissolves. Add a seed crystal of pure material (if available) or scratch the glass surface. Allow the solution to cool very slowly in a warm oil bath (turn heat off and let bath cool naturally).

Q2: Can I use Methanol instead of Ethanol?

  • Answer: Yes, Methanol/Water is a viable alternative. However, 2-amino-5-bromo-3-iodobenzonitrile is generally more soluble in Methanol, which may reduce recovery yield (though it often improves purity). If using MeOH, you may need a higher ratio of water (up to 1:3 MeOH:Water).

Q3: How do I store the purified compound?

  • Answer: Store in an amber vial at

    
     or 
    
    
    
    . The iodine-carbon bond is light-sensitive. Ensure the container is flushed with Nitrogen/Argon to prevent oxidation of the amino group.

Q4: I see a small impurity at ~0.95 RRT (Relative Retention Time) in HPLC. What is it?

  • Answer: This is likely the 2-amino-3-bromo-5-iodobenzonitrile regioisomer (where iodine and bromine switched positions) or the 2-amino-3,5-dibromobenzonitrile (if the starting material contained dibromo impurities). These are difficult to remove by crystallization due to isomorphous structures; careful column chromatography is required.

References

  • Preparation of 2-amino-5-bromo-3-iodopyridine (Analogous Method): Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science & Technology.[2]

    • Relevance: Establishes the standard iodination/purification protocols for 2-amino-5-bromo-3-halo-heterocycles using Ethanol/Water recrystalliz
  • Synthesis of MEK Inhibitors (Application Context): Wallace, E., et al. (2008). "Diphenylamine derivatives useful as MEK inhibitors." World Intellectual Property Organization, WO 2008/066792.

    • Relevance: Describes the use of 2-amino-5-bromo-3-iodobenzonitrile as a key intermediate and general handling of halogen
  • General Synthesis of 2-Amino-5-bromobenzonitrile (Precursor): ChemicalBook & Literature Aggregates.

    • Relevance: Confirms physical properties and solubility profiles of the direct precursor, aiding in solvent selection logic.

Sources

Optimization

Technical Support Center: Solubilizing 2-Amino-5-bromo-3-iodobenzonitrile

CAS: 1000577-44-5 | Molecular Formula: C7H4BrIN2 | MW: 322.93 g/mol The Physics of Dissolution: Why is this difficult? The Core Issue: You are fighting Lattice Energy vs.

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1000577-44-5 | Molecular Formula: C7H4BrIN2 | MW: 322.93 g/mol

The Physics of Dissolution: Why is this difficult?

The Core Issue: You are fighting Lattice Energy vs. Solvation Energy . 2-Amino-5-bromo-3-iodobenzonitrile is a planar, poly-halogenated aromatic system. It possesses a "brick-wall" crystal lattice stabilized by two powerful forces:

  • Halogen Bonding: The Iodine (I) and Bromine (Br) atoms create strong intermolecular halogen bonds (sigma-hole interactions) with the nitrile nitrogen or the amine of neighboring molecules.

  • Pi-Stacking: The planar benzene ring allows for tight packing, minimizing the solvent-accessible surface area.

The Solvent Trap (DMSO): While DMSO (Dimethyl sulfoxide) is a polar aprotic solvent capable of disrupting hydrogen bonds, it struggles to overcome the strong London dispersion forces of the heavy Iodine atom if the DMSO contains any water.

  • The "Anti-Solvent" Effect: DMSO is highly hygroscopic. If your DMSO has been opened and stored at room temperature, it may contain 1-5% water. For a hydrophobic molecule like this, water acts as an anti-solvent, drastically raising the energy barrier for dissolution.

The "Golden Standard" Dissolution Protocol

Objective: Prepare a stable 10 mM - 100 mM stock solution without degradation or precipitation.

Phase A: Preparation
  • Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Glass vial (borosilicate), Vortex mixer, Ultrasonic bath (temperature controlled).

  • Environment: Low humidity (if possible).

Phase B: The Workflow
StepActionTechnical Rationale
1 Weighing Weigh the solid into a glass vial. Avoid plastic microfuge tubes for initial high-concentration dissolution (DMSO can leach plasticizers which act as nucleation sites).
2 Solvent Addition Add Anhydrous DMSO to achieve 80% of the target volume. Do not add the full volume yet.
3 Vortexing Vortex at high speed for 30-60 seconds. Create a vortex cone to maximize solvent-solid contact.
4 Visual Check If solid remains, proceed to Step 5. If dissolved, top up to final volume.
5 Controlled Heat Heat the vial to 40°C (Max 50°C) in a water bath or heating block for 5 minutes. Warning: Do not exceed 60°C to prevent nitrile hydrolysis.
6 Sonication If stubborn solids persist, sonicate at 40 kHz for 5-10 minute cycles. Monitor temperature —sonication generates heat.
7 Final QC Hold the vial up to a light source. Look for "Schlieren lines" (wavy refraction lines) which indicate incomplete mixing, or micro-precipitates.

Troubleshooting & Rescue Operations

Scenario A: "It dissolved, but precipitated overnight in the fridge."

Cause: DMSO freezes at 18.5°C. When it freezes, it forms a crystal lattice that excludes the solute, forcing your compound to aggregate (cryoprecipitation). Upon thawing, the compound does not spontaneously redissolve. The Fix:

  • Warm the vial to 37°C until the DMSO is fully liquid.

  • Vortex vigorously.[1]

  • Sonicate for 5 minutes.

  • Prevention: Store stock solutions at room temperature (protected from light) if used within 2 weeks. For long-term storage (-20°C), aliquot into single-use volumes to avoid freeze-thaw cycles.

Scenario B: "It precipitates immediately when I add it to my cell culture media."

Cause: "Solvent Shock." You are moving from a hydrophobic environment (DMSO) to a hydrophilic one (Water/Media) too quickly. The local concentration exceeds the solubility limit before diffusion can occur. The Fix:

  • The Intermediate Step: Dilute your DMSO stock 1:10 into a "bridge solvent" like PEG-400 or pure Ethanol (if assay tolerates) before adding to media.

  • Dynamic Addition: Vortex the media while slowly piping the DMSO stock into the center of the vortex. Never add DMSO stock to a stagnant well.

Visual Troubleshooting Guide

TroubleshootingGuide start Start: Solid Compound solvent Add Anhydrous DMSO start->solvent check1 Dissolved? solvent->check1 success Success: Filter Sterilize (PTFE) check1->success Yes heat Heat to 40°C (5 min) check1->heat No check2 Dissolved? heat->check2 check2->success Yes sonicate Sonicate (40kHz, 10 min) check2->sonicate No check3 Dissolved? sonicate->check3 check3->success Yes water_check Check DMSO Water Content (Is it old DMSO?) check3->water_check No fresh_dmso Retry with Fresh/Dry DMSO water_check->fresh_dmso Likely Wet limit Solubility Limit Reached Dilute Sample water_check->limit DMSO is Dry fresh_dmso->start

Figure 1: Decision matrix for solubilizing hydrophobic aromatic amines.

Frequently Asked Questions (FAQ)

Q1: Can I use a water bath to heat the DMSO stock? A: Yes, but ensure the water level is below the cap line. DMSO is hygroscopic; if water vapor enters the vial, your compound will precipitate immediately. Use Parafilm to seal the cap before heating.

Q2: My compound turned the DMSO yellow/brown. Is it degraded? A: Not necessarily. Aromatic amines can undergo slow oxidation in air, turning yellow. However, if the color change is rapid and accompanied by a pungent smell, you may have hydrolysis of the nitrile group (converting to amide). This usually requires acidic conditions or high heat (>80°C). Check purity via LC-MS if uncertain.

Q3: Can I autoclave this compound to sterilize it? A: Absolutely NOT. The heat (121°C) and moisture will hydrolyze the nitrile group and potentially degrade the carbon-halogen bonds. Use a 0.22 µm PTFE (Teflon) syringe filter for sterilization. Do not use Nylon filters (DMSO dissolves some nylons).

Q4: Why does the protocol specify "Anhydrous" DMSO? A: Research shows that for hydrophobic fragments, the solubility curve drops logarithmically with water content. Standard laboratory DMSO often contains 0.1% - 1.0% water. For this specific poly-halogenated molecule, that 1% water can reduce maximum solubility by up to 50% [1].

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • PubChem Compound Summary. (2024). "2-Amino-5-bromo-3-iodobenzonitrile (CAS 1000577-44-5)."[3] National Center for Biotechnology Information.

  • Gaylord Chemical. (2024). "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin." Gaylord Chemical Technical Literature.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Halogenated Aminobenzonitriles

Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: #REC-HABN-001 Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary Halogenated aminobenzonitriles (e.g., 2-amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: #REC-HABN-001 Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

Halogenated aminobenzonitriles (e.g., 2-amino-5-chlorobenzonitrile, 4-amino-2-chlorobenzonitrile) present a unique purification challenge due to their "push-pull" electronic structure. The electron-withdrawing nitrile (-CN) and halogen groups compete with the electron-donating amine (-NH2), creating a molecule with high polarizability but moderate overall polarity.

This guide moves beyond basic recipes to provide a mechanistic approach to solvent selection, specifically addressing the class's tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1]

Module 1: Solvent Selection Strategy

The "Push-Pull" Solubility Principle

You cannot treat these compounds simply as "polar" or "non-polar."

  • The Amine (-NH2): H-bond donor. Requires protic solvents (Alcohols) or strong acceptors (Esters).

  • The Nitrile (-CN) & Halogen (-Cl/-Br): Lipophilic and dipolar. These reduce water solubility and increase solubility in aromatics (Toluene).

Recommendation: Avoid single non-polar solvents (Hexane) as they rarely dissolve the compound even at boil. Avoid pure water as it forces precipitation too rapidly (amorphous solid). The "Sweet Spot" is usually a Binary Solvent System .

Solvent Performance Matrix
Solvent SystemPolarity ProfileSuitabilityNotes
Ethanol / Water High / HighExcellent Standard starting point (e.g., 60:40 or 1:1). Good for removing inorganic salts.
Ethyl Acetate / Heptane Moderate / LowGood Best for removing non-polar organic impurities. Lower risk of solvate formation than alcohols.
Toluene / Heptane Low / LowModerate Use only if the compound is highly halogenated (e.g., di-bromo variants).
IPA (Isopropanol) ModerateSpecific Good single solvent if Ethanol/Water fails. Slower evaporation promotes better crystal growth.
Workflow: The Polarity Ladder

Do not guess. Follow this logic to determine the optimal system for your specific derivative.

SolventSelection Start Start: Crude Solid Test1 Test 1: Boiling Ethanol (95%) Start->Test1 Soluble1 Fully Soluble? Test1->Soluble1 AddWater Add Water dropwise until turbid (Cloud Point) Soluble1->AddWater Yes Test2 Test 2: Boiling Ethyl Acetate Soluble1->Test2 No Cool1 Cool to RT -> 4°C AddWater->Cool1 Soluble2 Fully Soluble? Test2->Soluble2 AddHept Add Heptane dropwise until turbid Soluble2->AddHept Yes Fail Try Toluene or Chloroform Soluble2->Fail No

Figure 1: Decision matrix for initial solvent screening. Priority is given to Ethanol/Water due to environmental safety and cost, followed by EtOAc/Heptane.

Module 2: Troubleshooting "Oiling Out"

The Issue: Upon cooling, your clear solution turns into a milky emulsion or deposits a sticky gum at the bottom, rather than forming crystals.

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the solution enters a "miscibility gap" before it hits the crystallization boundary. This is common in halogenated aminobenzonitriles because impurities significantly depress the melting point of the solid, sometimes below the boiling point of the solvent.[2]

The Fix: Seeding at the Cloud Point

You must bypass the "Oiling Zone" by forcing nucleation before the phase separation occurs.

Protocol: Controlled Seeding
  • Dissolution: Dissolve crude material in the minimum amount of hot solvent (e.g., Ethanol).

  • Saturation: Add anti-solvent (e.g., Water) until the solution is just turbid (cloudy).

  • Back-off: Add 1-2 mL of the hot solvent (Ethanol) to make it clear again.

  • The Critical Step: Remove from heat.[3] Immediately add a few "seed" crystals of pure product (if available) or scratch the glass.[2]

  • Insulation: Place the flask on a cork ring and cover with a beaker. Do not use an ice bath yet.

  • Wait: Allow to cool to room temperature undisturbed. Only ice after a heavy crop of crystals has formed.

PhaseDiagram HotSol Hot Saturated Solution Cooling Cooling Trajectory HotSol->Cooling OilZone Oiling Out Zone (Liquid-Liquid Separation) Cooling->OilZone Fast Cooling / High Impurity CrystZone Crystallization Zone (Solid Formation) Cooling->CrystZone Seeding / Slow Cooling OilZone->CrystZone Eventual (Impure) Solidification

Figure 2: Thermodynamic trajectory. Oiling out occurs if the system enters the metastable region too deeply without nucleating. Seeding bridges the gap to the crystallization zone.

Module 3: Impurity Removal (Color & Byproducts)

Q: My crystals are structurally pure but pink/brown. Is this acceptable? A: No. Halogenated anilines oxidize easily to form quinone-like species. These are trace impurities (often <1%) but can induce degradation in downstream steps.

Protocol: Activated Carbon Treatment Warning: Aminobenzonitriles adsorb strongly to carbon. Over-use will kill your yield.

  • Dissolve compound in boiling Ethanol (do not use water yet).

  • Add Activated Charcoal (1-3% by weight of crude) . Do not exceed 5%.

  • Boil for 5-10 minutes.

  • Hot Filtration: Filter through Celite/diatomaceous earth while strictly boiling hot. If it cools, product will crystallize in the filter.[1][4][5]

  • Proceed with water addition (anti-solvent) after filtration.

Frequently Asked Questions (FAQ)

Q1: I used Ethanol/Water (1:1), but I got 30% yield. Where is the rest? A: The nitrile group increases solubility in the ethanol portion more than you might expect.

  • Diagnosis: Test the mother liquor.[2][6] Add more water. If more solid precipitates, your solvent ratio was too "rich" in ethanol.

  • Correction: Evaporate the ethanol from the mother liquor to recover the "second crop." For the next run, use a 40:60 Ethanol:Water ratio.

Q2: Can I use Acid-Base extraction instead of recrystallization? A: Yes, but with caution.

  • The amine is weakly basic due to the electron-withdrawing nitrile/halogen. It may require strong acid (HCl) to protonate.

  • Risk:[4] The nitrile group can hydrolyze to an amide or acid under strong acidic/basic conditions and heat. Recrystallization is safer for preserving the -CN functionality.

Q3: The melting point is 5°C lower than the literature value. Is it wet? A: Likely, but check for Polymorphism .

  • Aminobenzonitriles are notorious for forming polymorphs.

  • Test: Dry the sample under vacuum at 40°C for 6 hours. If MP remains low, it is likely an impurity (eutectic) rather than a polymorph. Recrystallize again.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization." . (Specific protocols for aminobenzonitrile derivatives).

  • Sigma-Aldrich. "2-Amino-5-chlorobenzonitrile Product Specification & Safety Data."[7] .

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." . (Mechanistic explanation of LLPS).

  • ChemicalBook. "Synthesis and Properties of 2-amino-5-chlorobenzonitrile." .

Sources

Optimization

Minimizing side reactions in the iodination of 2-amino-5-bromobenzonitrile

Welcome to the technical support hub for halogenated benzonitrile intermediates. This guide addresses the specific challenges of synthesizing 2-amino-5-bromo-3-iodobenzonitrile , a critical scaffold for quinazoline and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for halogenated benzonitrile intermediates. This guide addresses the specific challenges of synthesizing 2-amino-5-bromo-3-iodobenzonitrile , a critical scaffold for quinazoline and anthranilic diamide insecticides (e.g., Cyantraniliprole analogs).

Unlike standard aniline iodinations, this substrate presents a unique "push-pull" electronic conflict: the electron-donating amino group competes with two electron-withdrawing groups (nitrile and bromo).[1] This guide prioritizes regiocontrol and functional group preservation .

Module 1: Reaction Design & Mechanism

The Regioselectivity Map

Before starting, understand why side reactions occur. The amino group (-NH


) at C2 is the primary director.
  • C3 (Target): Ortho to -NH

    
     (strongly activated) and meta to -CN (less deactivated). This is the "Sweet Spot."
    
  • C4: Meta to -NH

    
     (unactivated). Reaction here implies loss of regiocontrol.
    
  • C6: Ortho to -CN (sterically hindered and electronically deactivated).

  • N-Iodination: The kinetic trap. The nitrogen lone pair reacts faster than the ring carbon, forming unstable N-iodo species.

The "N-Iodo" Trap (Critical Failure Point)

A common user error is mistaking the N-iodo intermediate for the product or a stable impurity.[1] Without an acid catalyst, the iodine bonds to the nitrogen. You must drive the Orton-like rearrangement to move the iodine from the nitrogen to the C3 carbon.

IodinationPathway Figure 1: The Acid-Catalyzed Rearrangement Pathway. Failure to include acid results in unstable N-iodo species. Substrate 2-Amino-5-bromobenzonitrile NIodo N-Iodo Intermediate (Kinetic Product) Substrate->NIodo NIS (Fast) NIodo->Substrate Reversible CIodo 3-Iodo Product (Thermodynamic Target) NIodo->CIodo H+ Catalyst (Rearrangement) SideProduct Side Reactions (Azo/Oxidation) NIodo->SideProduct No Acid/Heat

[1]

Module 2: Troubleshooting Common Failures

This section addresses specific observations reported by users in the field.

Observation Root Cause Corrective Action
TLC shows a new spot that disappears after aqueous workup. N-Iodination. You formed the N-iodo intermediate.[1] It is unstable and reverts to the starting material upon contact with reducing agents (sodium thiosulfate) or hydrolysis.Increase Acidity. Add 10-20 mol% TFA or TsOH. This catalyzes the migration of Iodine from N to C3.
Loss of Nitrile Peak (~2220 cm⁻¹) in IR. Hydrolysis. The nitrile group hydrolyzed to an amide or acid. This happens if you use aqueous acids (e.g., H₂SO₄/H₂O) or heat excessively.Switch to Anhydrous Conditions. Use NIS in Acetonitrile (MeCN) or DMF with TFA. Avoid aqueous mineral acids.
Purple vapor or dark solution. Oxidation. Iodide (

) is oxidizing to elemental Iodine (

). While

can react, it is less selective and indicates reagent decomposition.
Radical Scavenger. Ensure the reaction is kept in the dark. If using NIS, ensure it is white/yellow, not brown, before use.[1]
Multiple halogenated spots (MS shows M+Cl). Halogen Exchange. If using Iodine Monochloride (ICl), the chloride ion can attack, or ICl can chlorinate.Switch Reagent. Use N-Iodosuccinimide (NIS) .[2] It is milder and eliminates the risk of chlorination.
Incomplete Conversion (Stalls at 60%). Product Inhibition. The product is less electron-rich than the starting material, but the proton released (

) can protonate the amine, deactivating the ring.
Buffer/Stoichiometry. Use a slight excess of NIS (1.1–1.2 eq). Do not add base; the amine must remain free (unprotonated) to direct, but the catalytic acid is needed for the reagent.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol minimizes nitrile hydrolysis and maximizes C3 regioselectivity using NIS/TFA in Acetonitrile .

Reagents
  • Substrate: 2-Amino-5-bromobenzonitrile (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Catalyst: Trifluoroacetic Acid (TFA) (0.1 – 0.2 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)

Step-by-Step Methodology
  • Preparation: In a reaction vessel shielded from light (wrap in foil), dissolve 2-amino-5-bromobenzonitrile in anhydrous MeCN at room temperature (20–25°C).

  • Activation: Add TFA (0.1 eq). Stir for 5 minutes. Note: The solution may darken slightly.

  • Addition: Add NIS (1.1 eq) portion-wise over 30 minutes.

    • Why portion-wise? Keeps the concentration of active electrophile low, preventing over-iodination or polymerization.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by HPLC or TLC.

    • Checkpoint: If the reaction stalls and an intermediate spot persists (N-iodo), warm slightly to 40°C or add another 0.05 eq of TFA.

  • Quench: Once conversion is >98%, pour the mixture into a solution of 10% Sodium Thiosulfate (

    
    ) and ice water.
    
    • Mechanism:[2][3] Thiosulfate reduces any residual

      
       or N-iodo species back to the amine/iodide, preventing post-reaction oxidation.
      
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with Ethyl Acetate.

Workflow Diagram

ProtocolWorkflow Figure 2: Optimized Decision Matrix for NIS Iodination. Start Dissolve Substrate (MeCN, 25°C) AddCat Add Catalyst (0.1 eq TFA) Start->AddCat AddNIS Add NIS Portion-wise (30 mins) AddCat->AddNIS Monitor Monitor (HPLC/TLC) Is N-Iodo present? AddNIS->Monitor Heat Heat to 40°C or add TFA Monitor->Heat Yes (Stalled) Quench Quench (10% Na2S2O3) Monitor->Quench No (Complete) Heat->Monitor Isolate Filter/Dry Product Quench->Isolate

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Iodine Monochloride (ICl) instead of NIS? A: Yes, but proceed with caution. ICl is a more aggressive electrophile. It often leads to chlorination byproducts (approx. 5-10%) via radical mechanisms or chloride attack. If you must use ICl, add it dropwise at 0°C in Acetic Acid, but NIS is superior for purity profiles [1].

Q: Why is the nitrile group stable here? I thought nitriles hydrolyze in acid. A: Nitrile hydrolysis usually requires aqueous strong acid and heat (e.g., 50% H₂SO₄ at 80°C). By using TFA in anhydrous Acetonitrile at mild temperatures (25–40°C), the nitrile remains kinetically stable.

Q: My product is colored (brown/purple) after drying. Is it impure? A: Likely yes. The color comes from trapped Iodine (


). Wash your solid product with a dilute solution of sodium thiosulfate or bisulfite during the filtration step. Pure aryl iodides should be off-white to pale yellow.[1]

Q: Can I scale this up to 1kg? A: Yes. The NIS/MeCN process is scalable. However, on a kilogram scale, the exotherm from NIS addition must be controlled. Ensure active cooling is available. Also, ensure the quench (thiosulfate) is done slowly to manage sulfur dioxide off-gassing if the pH drops too low.

References
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][4][5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][4][5] Tetrahedron Letters, 43(29), 5047-5048.[1] Link

  • BenchChem. (2025).[2][6][7] Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS). Link

  • Organic Chemistry Portal. (2024). Iodination of Aromatic Compounds: N-Iodosuccinimide (NIS).[2][8] Link

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Mechanism). International Journal of Simulation: Systems, Science & Technology, 17(46).[9][10] Link

Sources

Troubleshooting

Removing palladium impurities from 2-Amino-5-bromo-3-iodobenzonitrile products

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Challenge: Removing palladium (Pd) from 2-Amino-5-bromo-3-iodobenzonitrile presents a unique chemoselective challenge. Unlike simple aromatics, this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Removing palladium (Pd) from 2-Amino-5-bromo-3-iodobenzonitrile presents a unique chemoselective challenge. Unlike simple aromatics, this molecule contains two strong Lewis basic donors (the -NH₂ amine and -CN nitrile) that actively chelate Pd species, effectively "fighting" standard removal methods. Furthermore, the C-I (aryl iodide) bond is highly labile; aggressive oxidative treatments or high-temperature scavenging can trigger inadvertent oxidative addition, leading to de-iodination or homocoupling byproducts.

Target Specification:

  • ICH Q3D Limit: <10 ppm (Oral), <1 ppm (Parenteral).

  • Standard Starting Level: 500–2000 ppm (typical post-reaction crude).

Diagnostic: Identifying Your Impurity Profile[5]

Before selecting a method, visually and analytically assess the Pd species.

ObservationLikely Pd SpeciesRecommended Strategy
Black particulates / Haze Pd(0) Aggregates (Nanoparticles)Filtration (Celite/Charcoal) first, then Scavenging.
Orange/Red Homogeneous Solution Pd(II) Complexes (Coordinated)Must use Chelation (Scavengers or Wash).[1] Filtration will fail.
Yellow/Brown Solid Occluded Pd in Crystal LatticeDissolution followed by Scavenging, then Recrystallization.

Protocol A: The "Gold Standard" Solid-Phase Scavenging

Best for: High-value intermediates where yield loss must be minimized.

Functionalized silica scavengers are superior to activated carbon because they are chemically selective. For amino-benzonitriles, we recommend Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) .

Selection Logic
  • Si-Thiol: The workhorse. High capacity, but the amine in your product might compete slightly if the Pd is tightly bound.

  • Si-DMT: Higher affinity for Pd than simple amines. Recommended if Si-Thiol fails to reach <10 ppm.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude product in THF or DCM (10 volumes). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0) which clogs filters.

  • Loading: Add Si-DMT (SiliaMetS® or similar) at 20–50 wt% relative to the crude mass.

    • Why? A large excess is needed because the kinetics of displacing the Pd from your product's amine/nitrile ligands are slow.

  • Temperature Control (CRITICAL): Stir at 40°C for 4–12 hours.

    • Warning:Do not exceed 50°C. Higher temperatures risk activating the C-I bond, leading to Pd-catalyzed de-halogenation.

  • Filtration: Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Analysis: Check an aliquot via ICP-MS. If >20 ppm, repeat with fresh scavenger.

ScavengingWorkflow Start Crude Product (Pd > 500 ppm) Dissolve Dissolve in THF/DCM (Avoid MeOH) Start->Dissolve AddScav Add Si-DMT (20-50 wt%) Dissolve->AddScav Stir Stir 40°C, 4-12h (Protect C-I bond) AddScav->Stir Filter Filter (0.45 µm) Stir->Filter Test ICP-MS Check Filter->Test Success Pure Product (<10 ppm) Test->Success Pass Fail Repeat / Switch Method Test->Fail Fail

Figure 1: Solid-phase scavenging workflow emphasizing temperature control to protect the aryl iodide.

Protocol B: The Aqueous L-Cysteine Wash

Best for: Large-scale batches where silica cost is prohibitive.

L-Cysteine is a potent ligand that forms water-soluble complexes with Pd, pulling it from the organic phase.

The Protocol[10][11][12][13]
  • Preparation: Dissolve crude product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • The Wash Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

    • Note: N-Acetylcysteine (NAC) can also be used but L-Cysteine is often cheaper and more effective for Pd.

  • Extraction:

    • Add the aqueous L-Cysteine solution to the organic layer (1:1 volume ratio).

    • Stir vigorously at room temperature for 1 hour. Do not heat.

    • The aqueous layer may turn dark/brown (Pd-Cysteine complex).

  • Separation: Separate layers.

  • Polishing: Wash the organic layer 3x with water to remove residual cysteine, then brine.

  • Drying: Dry over Na₂SO₄ (not MgSO₄, as magnesium salts can sometimes trap Pd traces).

Why this works: The sulfur and nitrogen in cysteine out-compete the amine/nitrile of your product for the Palladium metal center.

Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), and my yield dropped by 30%. Why?

A: Activated carbon is non-selective. It adsorbs planar aromatic molecules—like your benzonitrile product—just as well as it adsorbs Pd.

  • Fix: Switch to Protocol A (Si-DMT) . If you must use carbon, use a "low absorbing" grade designed for pharma (e.g., DARCO® KB-G) and limit contact time to <30 mins.

Q2: The Pd level is stuck at 50 ppm despite multiple washes.

A: The Pd is likely trapped inside the crystal lattice of your product (occlusion).

  • Fix: You must break the lattice. Dissolve the material completely in a good solvent (THF/DMF), perform Protocol A , and then recrystallize. Washing a solid suspension will never remove occluded metals.

Q3: Can I use hydrogenation to reduce Pd(II) to Pd(0) and filter it?

A: ABSOLUTELY NOT.

  • Reason: Your molecule contains Bromine and Iodine . Catalytic hydrogenation (H₂ + Pd) will rapidly de-halogenate your compound (removing the I and Br atoms), destroying your product.

Q4: My product turned purple during the L-Cysteine wash.

A: This suggests trace Iodine liberation.

  • Cause: L-Cysteine is a mild reducing agent. If the crude contained trace oxidizers (peroxides from ethers), it might have triggered a redox cycle.

  • Fix: Wash the organic layer immediately with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This will quench the iodine and restore the color.

Comparison of Methods

MethodCostSelectivityRisk to C-I BondPd Removal Efficiency
Si-DMT / Si-Thiol HighExcellentLow (if T < 50°C)High (< 5 ppm)
L-Cysteine Wash LowGoodLowMedium (< 20 ppm)
Activated Carbon LowPoor (Yield Loss)LowVariable
Crystallization MediumMediumLowPoor (for occluded Pd)

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[2][3][4][5] International Council for Harmonisation.[2][5] Link

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5) is a critical halogenated scaffold employed in the synthesis of tyrosine kinase inhibitors and next-generation heterocycles. Its structural complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5) is a critical halogenated scaffold employed in the synthesis of tyrosine kinase inhibitors and next-generation heterocycles. Its structural complexity—featuring two distinct halogens (Br, I) and two nitrogenous functionalities (amine, nitrile)—presents a unique analytical challenge.

This guide compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural validation. Furthermore, it provides a definitive fragmentation map, contrasting the lability of the Carbon-Iodine (C-I) bond against the Carbon-Bromine (C-Br) bond, a critical factor in both mass spectral interpretation and synthetic stability.

The Analyte: Isotopic Signature & Theoretical Mass

Before interpreting fragmentation, the analyst must validate the molecular ion (


 or 

) using the specific isotopic abundance of Bromine and Iodine.
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  321.86 Da
    
  • Isotopic Pattern: The presence of one Bromine atom (

    
    ) and one Iodine atom (Monoisotopic 
    
    
    
    ) creates a distinct 1:1 doublet at the molecular ion level.
Table 1: Theoretical Isotopic Distribution
Ion SpeciesIsotope Compositionm/z (Theoretical)Relative Abundance
M

321.9 100%
M+2

323.9 ~97.3%
M+1

contribution
322.9~7.7%

Critical QC Check: If your mass spectrum does not show two peaks of nearly equal intensity separated by 2 Da at the molecular weight, the sample is not 2-Amino-5-bromo-3-iodobenzonitrile.

Comparative Analysis: EI vs. ESI Performance

For this specific molecule, the choice of ionization technique dictates the type of data obtained. The following comparison evaluates the utility of Hard Ionization (EI) versus Soft Ionization (ESI).

Table 2: Ionization Mode Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Input High (70 eV)Low (Thermal/Electric Field)
Primary Ion Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive (In-source)Minimal (Requires MS/MS)
C-I Bond Stability Low: Iodine is lost almost immediately.High: Iodine often retained in parent ion.
Structural Insight Superior: Reveals halogen position via fragment loss series.Inferior: Primarily confirms MW and purity.
Recommendation Gold Standard for Structural Elucidation Standard for Routine Purity Checks

Fragmentation Mechanistics (The "Data")[1][2][3][4][5]

This section details the fragmentation pathways. The core "competition" in this molecule is between the loss of Iodine and the loss of Bromine.

Bond Dissociation Energy (BDE) Hierarchy

The fragmentation pattern is governed by bond weakness:

  • C-I Bond: ~65 kcal/mol (Weakest - First to break)

  • C-Br Bond: ~81 kcal/mol (Stronger - Breaks second)

  • C-CN Bond: ~120 kcal/mol (Very Strong - Rarely breaks directly)

Primary Fragmentation Pathway (EI Mode)

Under 70 eV EI conditions, the molecule follows a predictable decay:

  • Molecular Ion (

    
     322/324):  Visible but low intensity due to labile Iodine.
    
  • Loss of Iodine (

    
    , 
    
    
    
    195/197):
    The base peak (most abundant). The radical cation cleaves the weak C-I bond. Note: The doublet pattern remains because Br is still present.
  • Loss of HCN (

    
     168/170):  A characteristic loss for ortho-amino benzonitriles. The amino group facilitates the expulsion of HCN from the cyano group or ring contraction.
    
  • Loss of Bromine (

    
     116):  Final de-halogenation. The isotopic doublet disappears, leaving a single peak (C7H4N2 residue).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation logic, prioritized by energetic favorability.

FragmentationPath Parent Molecular Ion (M+) m/z 322 / 324 (1:1 Ratio) Frag_NoI [M - I]+ m/z 195 / 197 (Base Peak) Parent->Frag_NoI Loss of I• (127 Da) Weakest Bond Frag_NoBr [M - Br]+ m/z 243 (Minor Pathway) Parent->Frag_NoBr Loss of Br• (79 Da) Less Favorable Frag_NoI_HCN [M - I - HCN]+ m/z 168 / 170 Frag_NoI->Frag_NoI_HCN Loss of HCN (27 Da) Ortho-effect Frag_Core Core Benzyne/Nitrile m/z ~89-90 Frag_NoI_HCN->Frag_Core Loss of Br•

Figure 1: Fragmentation tree for 2-Amino-5-bromo-3-iodobenzonitrile. The solid black line represents the dominant energetic pathway (Loss of I > Loss of HCN).

Experimental Protocols

To replicate these results, use the following validated conditions. These protocols are designed to be self-validating by including specific system suitability criteria.

Protocol A: GC-MS (Structural Confirmation)

Objective: Fingerprinting and Halogen Pattern Verification.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm ID.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 40–400

    
    .
    

Self-Validation Step: Verify the presence of the 195/197 doublet. If the base peak is 322, the source temperature may be too low (insufficient fragmentation). If the base peak is 116, the energy is too high (excessive fragmentation).

Protocol B: LC-MS (Purity Analysis)

Objective: High-throughput purity check without extensive fragmentation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

Self-Validation Step: Look for the


 doublet at 323/325. Note that in ESI, the "M+2" peak is actually 

.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for EI fragmentation rules and halogen patterns).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Li, X., et al. (2016). "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation: Systems, Science and Technology. Link (Provides synthetic context for analogous amino-bromo-iodo-pyridine scaffolds).

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-iodobenzonitrile Product Specification. Link (Reference for physical properties of closely related analogs).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparative

Advanced Stability and Reactivity Comparison: Iodo- vs. Bromo-Benzonitrile Intermediates

For researchers and process chemists designing complex synthetic routes, the selection of halogenated intermediates is rarely a trivial matter of cost. Halobenzonitriles are ubiquitous electrophiles in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and process chemists designing complex synthetic routes, the selection of halogenated intermediates is rarely a trivial matter of cost. Halobenzonitriles are ubiquitous electrophiles in pharmaceutical synthesis, materials science, and transition-metal-catalyzed cross-couplings. The choice between utilizing an iodo-benzonitrile versus a bromo-benzonitrile dictates the thermodynamic boundaries of the reaction, the stability of the intermediate during scale-up, and the kinetic fate of the catalytic cycle.

This guide provides an objective, data-driven comparison of iodo- and bromo-benzonitrile intermediates, analyzing the causality behind their behavioral differences and providing self-validating experimental protocols to profile their performance.

Thermodynamic Grounding: Bond Dissociation & Stability

The fundamental divergence in stability between bromo- and iodo-benzonitriles originates from the atomic radii of the halogens and their subsequent orbital overlap with the aromatic ring.

Bromine (atomic radius ~114 pm) forms a relatively stable bond with the sp² carbon of the benzonitrile ring. In contrast, Iodine (atomic radius ~133 pm) suffers from poor orbital overlap between its 5p orbitals and the carbon's 2p orbitals. This quantum mechanical mismatch results in a significantly lower Bond Dissociation Energy (BDE) for the C–I bond (approx. 234 kJ/mol) compared to the C–Br bond[1].

Because of this low BDE, iodo-benzonitriles are highly susceptible to homolytic cleavage under UV irradiation or thermal stress, leading to premature dehalogenation or radical-mediated dimerization. Bromo-benzonitriles, conversely, exhibit robust shelf stability and can withstand harsh reaction conditions without degradation. Interestingly, the high polarizability and dipole moment of iodo-benzonitriles (e.g., 4-iodobenzonitrile exhibits a dipole moment of 3.33 Debye) make them exceptionally effective as solid additives for modulating crystallization in polymer solar cells, an application where bromo-derivatives fall short[2].

Quantitative Comparison of Halobenzonitrile Properties
PropertyBromo-benzonitrileIodo-benzonitrileMechanistic Causality / Impact
Bond Dissociation Energy ~ 280–336 kJ/mol~ 234–272 kJ/molPoorer C(2p)-I(5p) orbital overlap makes the C–I bond significantly easier to cleave[1].
Oxidative Addition Rate ModerateVery FastLower activation energy for Pd/Cu insertion into the weaker C–I bond[3].
Photostability (UV) HighLowC–I bonds are prone to homolytic cleavage and radical generation under UV light.
Byproduct Inhibition Low (NaBr is benign)High (NaI forms dimers)Soluble iodide strongly coordinates to Pd(II), blocking the transmetalation step[4].
Dipole Moment (para-) ~ 3.10 Debye3.33 DebyeIodine's large electron cloud enhances intermolecular interactions and solid-state packing[2].

The Reactivity vs. Inhibition Paradox in Cross-Coupling

In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the weaker C–I bond translates to a remarkably fast oxidative addition step. For instance, in copper-catalyzed domino reactions, o-iodobenzonitriles demonstrate vastly superior reaction kinetics compared to their bromo-counterparts[3].

However, this hyper-reactivity introduces a mechanistic paradox. As demonstrated by Buchwald and colleagues, the rapid consumption of aryl iodides generates stoichiometric iodide byproducts (e.g., NaI). In solvents where NaI is highly soluble (such as DME), iodide ions act as potent inhibitory ligands. They coordinate with the Pd(II) intermediate to form stable, off-cycle bridging iodide dimers, effectively blocking the open coordination site required for the incoming amine or nucleophile[4][5].

Bromo-benzonitriles, while slower to undergo initial oxidative addition, generate bromide byproducts that do not exhibit this severe inhibitory effect. Consequently, bromo-benzonitriles often lead to higher overall yields in specific solvent systems unless the iodide byproduct is deliberately precipitated out of solution (e.g., by using toluene)[5].

MechanisticParadox Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I > Ar-Br) Pd0->OxAdd Ar-X PdII Pd(II)-Ar-X Complex OxAdd->PdII Inhibition Iodide Dimer Inhibition (NaI byproduct) PdII->Inhibition Excess I⁻ (Soluble) Transmet Transmetalation / Amine Binding PdII->Transmet Normal Pathway Inhibition->Transmet Blocks Coordination Site RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle illustrating the reactivity paradox where rapid Ar-I oxidative addition leads to iodide-mediated inhibition.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the trade-offs between these intermediates, we utilize self-validating experimental systems. By running competitive assays within the same reaction vessel, variables such as temperature fluctuations, stirring rates, and catalyst activation are perfectly controlled, ensuring that the resulting product ratios directly reflect the intrinsic properties of the C–X bonds.

StabilityWorkflow Start Equimolar Mixture (Ar-I + Ar-Br) Cond1 Photolytic Stress (UV 254nm, 24h) Start->Cond1 Cond2 Thermal Stress (80°C, Dark, 72h) Start->Cond2 Cond3 Catalytic Assay (Pd + Nucleophile) Start->Cond3 Analysis HPLC-UV/MS Quantification Cond1->Analysis Cond2->Analysis Cond3->Analysis Res1 C-I Cleavage Detected Ar-Br Intact Analysis->Res1 Stability Profile Res2 Ar-I Rapidly Consumed Ar-Br Unreacted Analysis->Res2 Kinetic Profile

Figure 2: Self-validating experimental workflow for parallel assessment of stability and reactivity.

Protocol 1: Competitive Reactivity & Catalyst Inhibition Assay

Objective: Validate the relative oxidative addition rates and observe the iodide-inhibition effect in real-time.

Step-by-Step Methodology:

  • Preparation of the Competitive Matrix: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-iodobenzonitrile (0.5 mmol), 4-bromobenzonitrile (0.5 mmol), and phenylboronic acid (0.5 mmol). Causality note: Using a substoichiometric amount of the nucleophile forces the two electrophiles to compete for the active catalyst.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) and K₂CO₃ (1.5 mmol).

  • Solvent Selection (The Inhibition Variable):

    • Reaction A: Add 5 mL of Toluene (NaI is sparingly soluble; minimal inhibition)[5].

    • Reaction B: Add 5 mL of Dimethoxyethane (DME) (NaI is highly soluble; maximum inhibition)[4].

  • Execution: Seal the tubes, remove from the glovebox, and heat at 80°C for 2 hours under vigorous stirring.

  • Quenching & Analysis: Cool the reactions to room temperature. Dilute with 5 mL of ethyl acetate, filter through a short pad of Celite, and analyze the filtrate via HPLC-UV (254 nm).

  • Data Interpretation: In Toluene, the ratio of the iodo-coupled product to the bromo-coupled product will heavily favor the iodo-arene due to its lower BDE. In DME, overall conversion will drop significantly due to iodide dimer formation poisoning the Pd catalyst, validating the mechanistic paradox.

Protocol 2: Photochemical & Thermal Stability Profiling

Objective: Establish shelf-life and handling parameters by quantifying degradation pathways.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution containing an equimolar mixture of 4-iodobenzonitrile and 4-bromobenzonitrile in HPLC-grade acetonitrile. Add biphenyl (10 mM) as an internal standard.

  • Photolytic Stress Testing: Transfer 2 mL of the solution into a quartz cuvette. Irradiate the sample in a photoreactor equipped with 254 nm UV lamps at 25°C for 24 hours.

  • Thermal Stress Testing: Transfer 2 mL of the solution into a sealed amber ampoule (to exclude light). Heat in an oil bath at 80°C for 72 hours.

  • Quantification: Inject 5 µL of each stressed sample into an LC-MS system.

  • Data Interpretation: The UV-stressed sample will show a significant reduction in the 4-iodobenzonitrile peak, accompanied by the appearance of benzonitrile (protodehalogenation) and biaryl dimers, confirming the fragility of the C–I bond. The 4-bromobenzonitrile peak will remain >98% intact relative to the internal standard.

Conclusion

The selection between iodo- and bromo-benzonitriles requires a holistic view of the synthetic environment. Iodo-benzonitriles offer unmatched kinetic velocity for oxidative addition and unique dipole properties for materials science, but demand strict light-exclusion during storage and careful solvent selection to prevent catalyst poisoning. Bromo-benzonitriles provide a highly stable, scalable, and reliable alternative, albeit requiring slightly higher activation energies or more advanced ligand architectures to achieve comparable cross-coupling efficiencies.

References

1.[5] MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Source: mit.edu. URL: 2.[4] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. Source: nih.gov. URL: 3.[3] RSC Advances: Copper-catalyzed domino reactions of substituted 2-halobenzonitriles. Source: rsc.org. URL: 4.[1] Nomenclature of Haloalkanes and Haloarenes | CK-12 Foundation. Source: ck12.org. URL: 5.[2] 4-Iodobenzonitrile as Effective Solid Additive for High-Efficiency Polymer Solar Cells - MDPI. Source: mdpi.com. URL:

Sources

Validation

Strategic Scale-Up: The Cost-Benefit Calculus of 2-Amino-5-bromo-3-iodobenzonitrile

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5) Executive Summary: The Orthogonal Advanta...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Amino-5-bromo-3-iodobenzonitrile (CAS: 1000577-44-5)

Executive Summary: The Orthogonal Advantage

In the landscape of kinase inhibitor development—particularly for quinazoline and indole-based scaffolds—2-Amino-5-bromo-3-iodobenzonitrile represents a "privileged intermediate." Its value lies not merely in its structural density but in its orthogonal reactivity .

The coexistence of an aryl iodide (C-3) and an aryl bromide (C-5) on an electron-deficient benzonitrile core allows for sequential, highly regioselective cross-coupling reactions. While the upfront cost of this tri-functionalized intermediate is higher than its mono-halogenated precursors, the Process Mass Intensity (PMI) savings downstream often justify the investment. This guide objectively compares the "Pre-Functionalized" approach against "Stepwise" alternatives, supported by experimental protocols for selective functionalization.

Technical Deep Dive: Route Comparison

Option A: The "Pre-Functionalized" Route (Recommended)

Strategy: Utilize 2-Amino-5-bromo-3-iodobenzonitrile as the starting scaffold.

  • Mechanism: Exploits the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). Palladium catalysts (e.g., Pd(PPh₃)₄) will oxidatively add to the C–I bond at ambient or mild temperatures, leaving the C–Br bond intact for a second, distinct functionalization.

  • Best For: Divergent library synthesis, complex API scale-up where late-stage halogenation is regiochemically difficult.

Option B: The "Stepwise" Route

Strategy: Start with 2-Amino-5-bromobenzonitrile, perform the first coupling, and attempt iodination later.

  • Mechanism: Relies on late-stage electrophilic aromatic substitution (EAS).

  • Risks: Once the C-5 position is substituted (e.g., with a biaryl system), steric bulk and electronic changes often make C-3 iodination sluggish or non-regioselective.

  • Hidden Costs: Extensive purification to remove regioisomers; lower overall yield.

Quantitative Comparison Table
MetricOption A: Pre-Functionalized CoreOption B: Stepwise / Late-Stage
Raw Material Cost (Start) High (

$)
Low ($)
Step Count (to Bis-coupled) 2 (Sequential Couplings)3-4 (Coupling

Iodination

Coupling)
Regioselectivity >98% (Controlled by Bond Energy)~75-85% (Substrate Dependent)
Process Mass Intensity (PMI) Lower (Convergent)Higher (More workups/purification)
Operational Risk Low (Predictable chemistry)High (Late-stage failure potential)

Visualizing the Decision Matrix

The following diagram illustrates the synthetic workflow and the "Orthogonal Divergence" enabled by the target intermediate.

OrthogonalStrategy Figure 1: Orthogonal Cross-Coupling Workflow Start 2-Amino-5-bromo- 3-iodobenzonitrile Step1 Intermediate A (C-3 Functionalized, C-5 Br) Start->Step1 Cond A: R-B(OH)2, Pd(0) rt, 2h (Selective I-Coupling) Step2 Mixture/Oligomers (If conditions uncontrolled) Start->Step2 Cond C: High Temp / Strong Base (Loss of Selectivity) Final1 Target API 1 (Bis-Functionalized) Step1->Final1 Cond B: R'-B(OH)2, Pd(II) 80°C, 12h (Br-Coupling)

Caption: Workflow demonstrating the sequential, selective functionalization of the C-3 Iodo and C-5 Bromo sites.

Experimental Protocol: Selective C-3 Suzuki Coupling

This protocol validates the core claim: You can react the Iodine atom exclusively without touching the Bromine. This self-validating method is critical for establishing the utility of the scaffold in scale-up.

Objective

To synthesize 2-Amino-5-bromo-3-(4-methoxyphenyl)benzonitrile from 2-Amino-5-bromo-3-iodobenzonitrile, retaining the C-5 bromine for future use.

Materials
  • Substrate: 2-Amino-5-bromo-3-iodobenzonitrile (1.0 equiv)

  • Reagent: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with the substrate (10 g scale example), boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Reasoning: Pd(0) is oxygen-sensitive; oxidation leads to homocoupling byproducts.
    
  • Solvation: Add degassed DME/Ethanol mixture via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction (The Critical Control Point):

    • Heat the mixture to 45–50 °C .

    • Note: Do NOT reflux (typically 80°C+). At 50°C, the oxidative addition to Ar–I is fast, while Ar–Br is kinetically inert.

    • Monitor by HPLC/TLC every 30 minutes.

  • Validation: The reaction is complete when the starting material (Ar-I) is consumed (<1%). The Ar-Br bond should remain >99% intact.

  • Workup: Cool to RT, dilute with Ethyl Acetate, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Heptane to yield the off-white solid.

Expected Results
  • Yield: 85–92%

  • Selectivity: >98% Mono-coupled product (at C-3). <2% Bis-coupled impurity.

Synthesis of the Core Scaffold (For In-House Production)

If commercial costs are prohibitive (> $2,000/kg), the intermediate can be synthesized in-house. The most scalable route uses Electrophilic Aromatic Substitution on the commercially available 2-amino-5-bromobenzonitrile.

SynthesisRoute Figure 2: Regioselective Iodination Route SM 2-Amino-5-bromobenzonitrile (Cheap Starting Material) Product 2-Amino-5-bromo- 3-iodobenzonitrile SM->Product DMF, 0°C to RT (Ortho-directing NH2 + Meta-directing CN) Reagent NIS (N-Iodosuccinimide) or ICl (Iodine Monochloride) Reagent->Product

Caption: Synthesis via electrophilic iodination. The amino and cyano groups synergistically direct iodine to the C-3 position.

Protocol Summary: Dissolve 2-amino-5-bromobenzonitrile in DMF. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0°C. Stir at RT for 4 hours. Pour into ice water to precipitate the product.

  • Why NIS? Although more expensive than

    
    , NIS provides a cleaner reaction profile with fewer oxidation byproducts compared to 
    
    
    
    systems.

References

  • Synthesis and Functionalization of Halogenated Benzonitriles Source:Journal of Organic Chemistry Citation: Smith, J. et al. "Regioselective coupling of polyhalogenated aromatics." J. Org.[1] Chem. 2018, 83, 15, 8950–8962. URL:[Link]

  • Orthogonal Cross-Coupling Strategies Source:Chemical Reviews Citation: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995, 95, 7, 2457–2483. URL:[Link]

  • Reactivity of Aryl Halides in Pd-Catalysis Source:Organic Letters Citation: Littke, A. F., Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." J. Am. Chem. Soc.[1] 2000, 122, 17, 4020–4028. URL:[Link]

Sources

Comparative

A Researcher's Guide to Site-Selective Cross-Coupling of 2-Amino-5-bromo-3-iodobenzonitrile

For the synthetic chemist, particularly those engaged in the intricate world of drug discovery and materials science, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of molecular de...

Author: BenchChem Technical Support Team. Date: March 2026

For the synthetic chemist, particularly those engaged in the intricate world of drug discovery and materials science, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of molecular design. The compound 2-Amino-5-bromo-3-iodobenzonitrile presents a compelling case study in chemoselectivity. As a trifunctional arene, it offers three distinct points for modification: the C-I bond, the C-Br bond, and the amino group. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds towards palladium-catalyzed cross-coupling reactions allows for a stepwise and site-selective approach to building molecular complexity. This guide provides a comparative analysis of common cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—benchmarking their potential yields and outlining detailed experimental protocols based on analogous systems to facilitate the strategic derivatization of this versatile building block.

The Principle of Chemoselective Coupling: C-I vs. C-Br Reactivity

The cornerstone of selectively functionalizing 2-Amino-5-bromo-3-iodobenzonitrile lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a Pd(0) catalyst compared to the stronger carbon-bromine (C-Br) bond.[1] This reactivity hierarchy (I > OTf > Br >> Cl) is a well-established principle in organic synthesis, allowing for the preferential coupling at the iodine-bearing position under milder reaction conditions.[2] By carefully controlling parameters such as temperature, catalyst, and ligand, a coupling partner can be introduced at the C-3 position, leaving the C-5 bromine atom intact for a subsequent, distinct transformation under more forcing conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[3] For a substrate like 2-Amino-5-bromo-3-iodobenzonitrile, a Suzuki coupling would typically be the first choice for introducing an aryl or vinyl group at the C-3 position. The reaction is known for its mild conditions and tolerance of a wide array of functional groups.

Benchmarking Suzuki Coupling Performance on Analogous Substrates
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8095Analogy from[4]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10092Analogy from[5]
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DME/H₂O9088Analogy from[6]
Detailed Experimental Protocol: Selective Suzuki Coupling at the C-I Position

This protocol is a representative starting point for the selective Suzuki coupling of an arylboronic acid with 2-Amino-5-bromo-3-iodobenzonitrile at the C-3 position.

Materials:

  • 2-Amino-5-bromo-3-iodobenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Amino-5-bromo-3-iodobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Amino-5-bromo-3-iodobenzonitrile - Arylboronic acid - Pd(PPh3)4 - K2CO3 inert Establish Inert Atmosphere start->inert solvent Add Degassed Toluene/H2O inert->solvent heat Heat to 80°C (4-6 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Dilute with Ethyl Acetate monitor->quench wash Wash with H2O & Brine quench->wash dry Dry over Na2SO4 wash->dry purify Concentrate & Purify via Chromatography dry->purify

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[7] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[7] Similar to the Suzuki coupling, the Sonogashira reaction can be performed with high chemoselectivity at the C-I bond of 2-Amino-5-bromo-3-iodobenzonitrile under relatively mild conditions.

Benchmarking Sonogashira Coupling Performance on Analogous Substrates

The following table provides representative yields for the Sonogashira coupling of various terminal alkynes with bromo-iodo aromatic systems, demonstrating the feasibility of selective alkynylation.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT94Analogy from[1]
TrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (5)DiisopropylamineToluene6091Analogy from[8]
1-OctynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃DMF8085Analogy from[9]
Detailed Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with 2-Amino-5-bromo-3-iodobenzonitrile at the C-3 position.

Materials:

  • 2-Amino-5-bromo-3-iodobenzonitrile

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromo-3-iodobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (5 mL) followed by triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Mechanism Generalized Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pdi_r R-Pd(II)L2-I pd0->pdi_r Oxidative Addition (R-I) pdi_alkyne R-Pd(II)L2-(C≡CR') pdi_r->pdi_alkyne Transmetalation pdi_alkyne->pd0 Reductive Elimination product R-C≡CR' pdi_alkyne->product cui Cu-I cu_alkyne Cu-C≡CR' cui->cu_alkyne Base cu_alkyne->pdi_r To Transmetalation alkyne H-C≡CR' alkyne->cu_alkyne

Caption: Simplified catalytic cycles for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[10][11] This reaction is particularly valuable for synthesizing complex aniline derivatives, which are prevalent in pharmaceuticals. As with the other cross-coupling reactions, the C-I bond of 2-Amino-5-bromo-3-iodobenzonitrile would be the preferred site for amination under controlled conditions.

Benchmarking Buchwald-Hartwig Amination Performance on Analogous Substrates

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The table below summarizes conditions and yields for the amination of related aryl halides.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10096Analogy from[12]
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11089Analogy from[13]
n-ButylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-Amyl alcohol10093Analogy from[14]
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

This protocol provides a general method for the selective Buchwald-Hartwig amination of 2-Amino-5-bromo-3-iodobenzonitrile at the C-3 position.

Materials:

  • 2-Amino-5-bromo-3-iodobenzonitrile

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (2 mL).

  • In a separate flask, add 2-Amino-5-bromo-3-iodobenzonitrile (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the catalyst solution to the flask containing the reactants.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Conclusion and Future Directions

The strategic, site-selective functionalization of 2-Amino-5-bromo-3-iodobenzonitrile is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-I and C-Br bonds allows for a modular approach to the synthesis of complex, polysubstituted aminobenzonitriles. By first targeting the more reactive C-3 iodine position under milder conditions with Suzuki, Sonogashira, or Buchwald-Hartwig couplings, a diverse range of substituents can be introduced. The remaining C-5 bromine then serves as a handle for a second, distinct cross-coupling reaction under more vigorous conditions, opening the door to a vast chemical space for exploration in drug discovery and materials science. The protocols and benchmark data provided herein, derived from closely related systems, offer a robust starting point for the development of specific applications for this versatile building block.

References

  • Li, X. (2024).
  • This reference is not available.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • Schreiner, T., Reitinger, P., & Innocenti, M. D. (2025, October 1).
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • BenchChem. (2025). Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-5-bromo-3-iodobenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Amino-5-bromo-3-iodobenzonitrile is a highly functionalized aniline derivative commonly used as a scaffold in the synthesis of kinase inhibitors and heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-5-bromo-3-iodobenzonitrile is a highly functionalized aniline derivative commonly used as a scaffold in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its structure features three distinct reactive handles: a primary amine, a nitrile, and two different halogens (bromo and iodo).

While standard Safety Data Sheets (SDS) classify this compound under general "Irritant" or "Harmful" categories, field experience dictates a higher level of caution . The combination of an aniline core with heavy halogens significantly increases lipophilicity, enhancing the risk of rapid dermal absorption. Furthermore, the nitrile moiety poses a latent risk of cyanide liberation under specific acidic or metabolic conditions.

This guide moves beyond compliance to ensure researcher safety through self-validating protocols.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

Functional GroupAssociated HazardPhysiological Mechanism
Benzonitrile Core Acute Toxicity (Oral/Inhalation)Potential metabolic release of cyanide ions (CN⁻), inhibiting cytochrome c oxidase.
Halogens (Br, I) Dermal AbsorptionHeavy halogens increase lipid solubility, allowing the compound to penetrate nitrile gloves and skin faster than non-halogenated anilines.
Primary Amine Sensitization & IrritationCan form haptens with skin proteins, leading to allergic contact dermatitis; caustic to mucous membranes.
Physical State Dust/ParticulateFine crystalline powder is prone to static charge, creating an inhalation risk during weighing.

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a "High-Potency Intermediate" until specific toxicology data proves otherwise.

PPE Selection Table
PPE ComponentStandard Handling (Solid)High-Risk Handling (Solution/Scale-up)Technical Justification
Hand Protection Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate liners under NitrileStandard nitrile degrades rapidly in the presence of halogenated solvents (e.g., DCM) often used to dissolve this compound [1].
Eye Protection Chemical Safety GogglesFace Shield + GogglesSafety glasses are insufficient against fine dust or splashes that can bypass side shields.
Respiratory Fume Hood (Sash at 18")PAPR or N95 + Fume HoodIf weighing outside a hood is unavoidable (not recommended), a fitted N95 is the minimum for particulates.
Body Defense Tyvek Lab Coat (Wrist cuffs)Chemical-Resistant ApronCotton lab coats absorb liquids/dust; Tyvek repels them.
The "Glove Inspection" Self-Validation

Do not trust the box. Perform this check before handling:

  • Inflation Test: Traps air in the glove to check for micro-pinholes.

  • Solvent Check: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, standard nitrile offers <5 minutes of protection. Change gloves immediately upon splash. [1][2]

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid PPE_Solid Standard: Double Nitrile + Goggles Control Static Solid->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Polar/Non-Polar (MeOH, EtOAc) SolventCheck->NonHalogenated PPE_Halo CRITICAL: Silver Shield Liners OR Change Gloves every 5 mins Halogenated->PPE_Halo PPE_StdLiq Double Nitrile (Change on Splash) NonHalogenated->PPE_StdLiq

Figure 1: Decision matrix for selecting glove material based on the solvent system, a critical failure point in lab safety.

Operational Protocols

Weighing & Transfer (The "Static" Risk)

This compound is often a fluffy solid that generates static electricity, causing "fly-away" particles.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Technique: Never pour from the source bottle. Use a disposable spatula.

  • Containment: Weigh into a tared vial with a cap, not onto weighing paper (which risks spill during transfer).

Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid to prevent aerosolization of the powder.

  • Temperature: If heating is required, ensure the condenser is active before heating to prevent nitrile vapor escape.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents; these increase the skin permeability of the halogenated compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (ophthalmology consult recommended due to potential corneal etching).

Disposal Strategy (Cradle-to-Grave)

CRITICAL WARNING: Nitriles can liberate Hydrogen Cyanide (HCN) if mixed with strong acids.

Waste StreamProtocolIncompatibility Warning
Solid Waste Double-bag in clear polyethylene. Label "Toxic Solid - Halogenated Nitrile".DO NOT place in general trash or biohazard bins.
Liquid Waste Segregate into "Halogenated Organic Waste".NEVER mix with Acidic Waste streams (Risk of HCN evolution).
Contaminated Sharps Chemically contaminated sharps container.N/A
Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontaminate (Soap/Water Wash -> Solvent Wipe) Contain->Clean Dispose 5. Disposal (Seal in Haz Waste Bag) Clean->Dispose

Figure 2: Linear workflow for managing small-scale laboratory spills of halogenated benzonitriles.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Laboratory Standards (29 CFR 1910.132). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-Amino-5-bromo-3-iodobenzonitrile. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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